B1575240 MART-1(1-20)

MART-1(1-20)

Cat. No.: B1575240
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Identification and Context as a Melanoma Antigen

MART-1, also known as Melan-A, is a protein antigen found on the surface of melanocytes, the cells responsible for producing pigment in the skin and retina. amegroups.orgwikipedia.org It is encoded by the MLANA gene in humans. amegroups.orgwikipedia.org The protein is a melanocyte differentiation antigen, meaning it is specific to this cell lineage and is also expressed in most melanoma tumors. wikipedia.orgcriver.comjpt.com This specificity makes it a valuable marker for diagnosing melanomas, as antibodies against MART-1 can be used to identify cancerous cells of melanocytic origin. wikipedia.orgaai.org

The full MART-1 protein consists of 118 amino acids. amegroups.orgoup.com While the entire protein is of interest, specific fragments, or peptides, are crucial for recognition by the immune system. The MART-1(1-20) peptide is one such fragment, representing the first 20 amino acids at the N-terminal of the protein. Research has shown that immune responses in melanoma patients are not limited to the most commonly studied MART-1 epitopes. In a study of 16 melanoma patients, several showed CD4+ T cell responses to a pool of peptides covering the Melan-A(1-20) region. oup.com This indicates that this N-terminal fragment is naturally processed and presented by the immune system, making it a relevant target for immunological studies.

Other melanoma-associated antigens recognized by the immune system include gp100, tyrosinase, and members of the MAGE family. nih.govoup.comaacrjournals.org Like MART-1, these are proteins whose expression is largely restricted to melanocytes and melanoma cells, making them targets for immunotherapy. nih.govunil.choncotarget.com

Significance in Tumor Immunology and Pre-clinical Immunotherapy Development

The discovery of MART-1 and its peptide epitopes has been pivotal for the field of tumor immunology and the development of immunotherapies for melanoma. criver.comnih.gov The central principle is that these tumor-associated antigens can be used to train the patient's own immune system, specifically cytotoxic T lymphocytes (CTLs), to recognize and destroy cancer cells. nih.govaai.org

While much of the initial research and clinical trials have focused on the immunodominant epitope MART-1(27-35), the identification of other immunogenic fragments like MART-1(1-20) is significant for several reasons. oup.comoup.comnih.gov Firstly, it expands the repertoire of potential targets for cancer vaccines and T-cell therapies. A multi-epitope vaccine, incorporating fragments like MART-1(1-20) alongside more established epitopes, could potentially induce a broader and more robust anti-tumor immune response, reducing the risk of tumor escape due to the loss of a single antigen.

The table below summarizes findings from a study that screened for CD4+ T cell responses to different regions of the Melan-A protein in melanoma patients, highlighting the relevance of the 1-20 fragment.

Patient IDResponse to Melan-A(1-20) Peptide Pool (% of CD4+ T-cells producing IFN-γ)
LAU 6720.11
LAU 40.06
LAU 8140.21
Data adapted from a study on Melan-A-specific CD4 T cells in melanoma patients, showing responses to various peptide pools. The values represent the percentage of interferon-gamma producing cells upon stimulation with the Melan-A(1-20) peptide pool. oup.com

Historical Perspective of MART-1 Peptide Discovery and Study

The journey to understanding MART-1 began in 1994 when two independent research groups, one led by Yutaka Kawakami and the other by Pierre Coulie, cloned the gene encoding this melanoma antigen. amegroups.orgwikipedia.orgoup.com Kawakami's group named it MART-1 (Melanoma Antigen Recognized by T-cells), while Coulie's team called it Melan-A. amegroups.orgwikipedia.org Both names are still used today. amegroups.org

Initial studies focused on identifying the specific peptide fragments of MART-1 that were recognized by tumor-infiltrating lymphocytes (TILs) from melanoma patients. This led to the discovery of the immunodominant HLA-A2-restricted epitopes, particularly the nonamer (9 amino acids) MART-1(27-35) and the decamer (10 amino acids) MART-1(26-35). wikipedia.orgnih.govoup.com These peptides were found to be recognized by a majority of HLA-A2-restricted CTLs that were specific for melanoma. oup.com

This discovery spurred a wave of research into using these peptides in cancer vaccines and adoptive T-cell therapies. aacrjournals.org However, the immune responses generated by these single peptides were not always sufficient to induce significant tumor regression in all patients. aacrjournals.org This led researchers to explore other regions of the MART-1 protein for additional epitopes. Through the use of overlapping peptide pools that span the entire 118-amino acid sequence of MART-1, researchers have been able to screen for both CD8+ and CD4+ T cell responses in a more comprehensive manner. oup.com It was through such screening that the immunogenicity of the N-terminal region, MART-1(1-20), was identified as a target for CD4+ T cells in some melanoma patients. oup.com This ongoing research continues to refine our understanding of the immune response to melanoma and to develop more effective immunotherapies.

Properties

sequence

MPREDAHFIYGYPKKGHGHS

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

Synonym

Melanoma antigen recognized by T-cells 1 (1-20); MART-1(1-20)

Origin of Product

United States

Molecular Biology and Cellular Processing of Mart 1 1 20

Gene Expression and Protein Origin of MART-1

The MART-1 protein, also known as Melan-A, is encoded by the MLANA gene. wikipedia.orggenecards.org This gene's expression is highly specific to the melanocyte lineage, which includes normal melanocytes in the skin and retina, as well as melanoma cells. wikipedia.orgsinobiological.com This restricted expression pattern makes MART-1 a valuable biomarker for diagnosing melanocytic tumors. wikipedia.orgresearchgate.net The names MART-1 (Melanoma Antigen Recognized by T-cells) and Melan-A were coined by two independent research groups who identified the gene in 1994. wikipedia.org

The MLANA gene is located on chromosome 9p24.1 in humans. wikipedia.orgnih.gov Its transcription is regulated by the microphthalmia-associated transcription factor (MITF), a master regulator of melanocyte development, function, and survival. Research has shown that a 233-base pair fragment of the 5' untranslated region of the MLANA gene contains promoter activity specific to melanoma cells. nih.gov However, this promoter region does not seem to be responsive to various cytokines, including interleukins and interferons. nih.gov Interestingly, some melanoma cell lines that lack MART-1 expression produce a soluble factor that can down-regulate the MART-1 promoter in other melanoma cells, suggesting a mechanism of immune evasion. aai.org

The full-length MART-1 protein is a single-pass transmembrane protein of 118 amino acids with a molecular weight of approximately 20-22 kDa. sinobiological.comneobiotechnologies.combiocare.net It is primarily located in the endoplasmic reticulum (ER), trans-Golgi network, and early-stage melanosomes. genecards.orgresearchgate.netneobiotechnologies.commdpi.com Within melanosomes, which are the organelles responsible for melanin (B1238610) production, MART-1 plays a crucial role in their maturation and the function of another melanosomal protein, PMEL17/gp100. researchgate.net The protein undergoes post-translational modifications, including acylation and phosphorylation, and has a rapid turnover rate. genecards.orgresearchgate.netuniprot.org

Table 1: Gene and Protein Characteristics of MART-1/Melan-A

FeatureDescription
Gene Name MLANA
Protein Names MART-1 (Melanoma Antigen Recognized by T-cells 1), Melan-A, Protein Melan-A
Chromosome Location 9p24.1
Protein Size 118 amino acids
Molecular Weight ~20-22 kDa
Cellular Localization Endoplasmic reticulum, trans-Golgi network, melanosomes
Function Involved in melanosome biogenesis and maturation

Antigen Processing Pathways for MART-1(1-20)

The generation of the MART-1(1-20) peptide, which can be recognized by the immune system, involves a series of intricate cellular processes known as antigen processing. This pathway ensures that fragments of intracellular proteins are presented on the cell surface for surveillance by T cells.

Proteasomal and Immunoproteasomal Degradation

The first step in generating peptides from intracellular proteins like MART-1 is their degradation by the proteasome. nih.gov The proteasome is a large protein complex that breaks down ubiquitinated proteins into smaller peptides. nih.govmolbiolcell.org There are two main types of proteasomes: the standard proteasome, which is present in most cells, and the immunoproteasome, which is induced by inflammatory signals like interferon-gamma (IFN-γ). aacrjournals.org

The type of proteasome present in the cell significantly impacts the generation of specific MART-1 epitopes. Standard proteasomes efficiently process the MART-1 protein to produce the immunodominant HLA-A2-restricted epitope MART-1(26-35). aacrjournals.orgresearchgate.net However, the immunoproteasome is less efficient at generating this particular epitope. aacrjournals.orgvumc.orgnih.gov In fact, the presence of immunoproteasome subunits can hinder the liberation of the MART-1(26-35) peptide. vumc.orgnih.gov This is because the immunoproteasome has different cleavage preferences compared to the standard proteasome. aacrjournals.org For instance, the immunoproteasome has been shown to be unable to efficiently cleave at the C-terminus of the MART-1(26-35) epitope. nih.gov This difference in processing has important implications for the immune response to melanoma, as dendritic cells, which are key antigen-presenting cells, constitutively express immunoproteasomes. aacrjournals.org

Transporter Associated with Antigen Processing (TAP) Functionality

After being generated in the cytoplasm by the proteasome, the peptide fragments are transported into the endoplasmic reticulum (ER). This transport is mediated by the Transporter Associated with Antigen Processing (TAP). researchgate.netfrontiersin.org TAP is a heterodimeric complex composed of TAP1 and TAP2 subunits that forms a channel through the ER membrane. frontiersin.org It preferentially transports peptides that are between 8 and 16 amino acids long. frontiersin.org

The TAP transporter is a crucial component of the peptide-loading complex, which ensures a supply of peptides for binding to Major Histocompatibility Complex (MHC) class I molecules within the ER. oup.com The efficient transport of MART-1 derived peptides by TAP is a prerequisite for their subsequent presentation on the cell surface.

Endoplasmic Reticulum Aminopeptidases (ERAPs) in Epitope Trimming

Once inside the ER, the transported peptides may not be of the optimal length for binding to MHC class I molecules, which typically accommodate peptides of 8-10 amino acids. frontiersin.org Endoplasmic reticulum aminopeptidases, ERAP1 and ERAP2, are enzymes that trim the N-terminus of these precursor peptides to the correct length. researchgate.netnih.govunimi.it

The activity of ERAPs can either generate or destroy epitopes. mdpi.com For some epitopes, ERAP trimming is essential for creating the final peptide that binds to MHC class I. For others, excessive trimming by ERAPs can lead to their destruction. nih.gov In the context of MART-1, IFN-γ-inducible ERAP1 has been shown to degrade the MART-1(26-35) epitope. vumc.orgnih.gov This suggests that in an inflammatory environment, the combined action of the immunoproteasome and ERAP1 can significantly reduce the presentation of this key melanoma antigen, potentially allowing tumor cells to evade immune detection. vumc.orgnih.gov The two ERAPs, ERAP1 and ERAP2, can work together, and their combined activity can shape the final repertoire of peptides presented on the cell surface. unimi.it

Table 2: Key Components of the MART-1 Antigen Processing Pathway

ComponentFunctionRole in MART-1(1-20) Generation
Standard Proteasome Degrades intracellular proteins into peptides.Efficiently generates the MART-1(26-35) epitope. aacrjournals.orgresearchgate.net
Immunoproteasome Alternative proteasome induced by IFN-γ.Inefficiently generates the MART-1(26-35) epitope. aacrjournals.orgvumc.orgnih.gov
TAP (TAP1/TAP2) Transports peptides from the cytoplasm into the ER.Transports MART-1 derived peptides for MHC class I loading. researchgate.netfrontiersin.org
ERAP1/ERAP2 Trims N-terminus of peptides in the ER.Can degrade the MART-1(26-35) epitope, especially ERAP1. vumc.orgnih.gov

Major Histocompatibility Complex (MHC) Class I Loading and Presentation of MART-1(1-20)

The final step in the antigen presentation pathway is the loading of the processed peptide onto an MHC class I molecule and the transport of this complex to the cell surface.

Role of Chaperones in MHC Class I Assembly

The assembly and loading of MHC class I molecules is a highly regulated process that involves a number of chaperone proteins. This assembly occurs within the ER and is often referred to as the peptide-loading complex (PLC). oup.comwikipedia.org

Initially, a newly synthesized MHC class I heavy chain is stabilized by the chaperone calnexin (B1179193) . oup.comwikipedia.org After the heavy chain associates with β2-microglobulin (β2m), calnexin is released, and the heterodimer then binds to a complex of other chaperones, including calreticulin , ERp57 , and tapasin . oup.comwikipedia.orgnih.gov

Tapasin plays a particularly critical role by bridging the MHC class I molecule to the TAP transporter, facilitating the sampling of available peptides. oup.comresearchgate.net It also helps to stabilize the peptide-receptive conformation of the MHC class I molecule and acts as a peptide editor, promoting the exchange of low-affinity peptides for high-affinity ones. oup.comresearchgate.net This ensures that the MHC class I molecules that reach the cell surface are loaded with stable, high-affinity peptides, such as the MART-1(1-20) epitope. pnas.org The entire PLC, including tapasin, ERp57, and calreticulin, works in concert to ensure the proper folding, peptide loading, and quality control of MHC class I molecules before they are transported to the cell surface for presentation to CD8+ T cells. researchgate.netoup.compnas.org

MHC Class I Allelic Specificity for MART-1(1-20)

The presentation of the melanoma-associated antigen MART-1 (also known as Melan-A) to the immune system is highly specific and predominantly associated with the Major Histocompatibility Complex (MHC) class I allele HLA-A*0201. aai.org This allele is particularly prevalent in the North American Caucasian population, a demographic frequently affected by melanoma. aai.org The immunodominant epitope of MART-1 recognized by T cells is the amino acid sequence AAGIGILTV, corresponding to residues 27-35 of the full-length protein. aai.org

Research has demonstrated that the ability of MART-1 to elicit a T-cell response is strongly restricted to the HLA-A0201 allele. aai.org Studies using in vitro stimulation of CD8+ T cells from melanoma patients with dendritic cells expressing the full-length MART-1 protein showed that a significant immune response was generated almost exclusively in the context of HLA-A0201. aai.org Even a single amino acid variation in the HLA allele, such as in HLA-A0226, was sufficient to prevent an effective immune response to MART-1. aai.org This stringent requirement highlights the unique and highly specific interaction between the MART-1 peptide and the HLA-A0201 molecule. aai.org

While other melanoma-associated antigens like gp100 and tyrosinase have been shown to be presented by other HLA-A alleles such as HLA-A3, HLA-A24, and HLA-B44, the immunodominance of MART-1 is tightly linked to HLA-A0201. aai.org The high frequency of HLA-A0201 in certain populations and the strong recognition of the MART-1 peptide in this context have made it a significant target for immunotherapy strategies in melanoma. aai.orgmiltenyibiotec.com

The table below summarizes the key MHC Class I allele associated with MART-1 presentation.

AntigenEpitopeMHC Class I AllelePopulation Prevalence (Example)
MART-1/Melan-AAAGIGILTV (MART-127-35)HLA-A*0201Predominant in North American Caucasians aai.org

Cross-Presentation Mechanisms of Exogenous MART-1 Antigens

Cross-presentation is a critical process by which professional antigen-presenting cells (APCs) internalize exogenous antigens, such as those from tumor cells, and present them on MHC class I molecules to activate cytotoxic CD8+ T cells. frontiersin.org This pathway is essential for initiating anti-tumor immunity.

Phagocytosis and Internalization by Antigen-Presenting Cells (APCs)

The initial step in the cross-presentation of MART-1 involves the uptake of melanoma cell material by APCs. This process primarily occurs through phagocytosis, where APCs engulf dying or dead tumor cells. plos.orgnih.gov Studies have shown that both dendritic cells (DCs) and macrophages can effectively phagocytose gamma-irradiated melanoma cells expressing MART-1. plos.orgnih.govresearchgate.net This uptake is an active process, as it is inhibited at low temperatures. plos.org

Confocal microscopy has revealed that MART-1 protein from melanoma cells can be detected within both DCs and macrophages as early as one hour after co-culture, and can persist for up to 48 hours. plos.orgnih.govresearchgate.net This indicates an efficient capture and internalization of the antigen by these APCs. The process is not limited to whole cells; APCs can also internalize tumor cell fragments. plos.org

Pathways for Transfer of Exogenous Antigens to MHC Class I Compartment

Once internalized into the phagosome of an APC, exogenous antigens like MART-1 must be processed and loaded onto MHC class I molecules. Two main pathways for this transfer have been described: the cytosolic pathway and the vacuolar pathway. nih.gov

Cytosolic Pathway (Phagosome-to-Cytosol): In this pathway, the internalized antigen is transported from the phagosome into the cytosol. nih.govnih.gov Here, it is degraded by the proteasome into smaller peptides. nih.gov These peptides are then transported into the endoplasmic reticulum (ER) by the Transporter associated with Antigen Processing (TAP). nih.govresearchgate.net In the ER, the peptides are loaded onto newly synthesized MHC class I molecules, which are then transported to the cell surface for presentation to CD8+ T cells. nih.govresearchgate.net Evidence suggests that the ER can fuse with phagosomes, delivering necessary components like the Sec61 complex for retro-translocation of the antigen into the cytosol. researchgate.net

Vacuolar Pathway: This pathway involves the processing of the antigen entirely within the endo-phagosomal compartment. frontiersin.orgnih.gov Phagosomes can acquire MHC class I molecules through recycling from the cell surface or fusion with endosomes. frontiersin.org Proteases within the phagosome degrade the antigen into peptides, which are then loaded directly onto the MHC class I molecules within this compartment before being transported to the cell surface. frontiersin.org Studies on the cross-presentation of long peptides of melanoma antigens, including a 34-amino acid long peptide containing the MART-1 epitope, have shown that this process can occur independently of the proteasome and TAP, indicating a vacuolar pathway. researchgate.netrupress.org

The choice of pathway can depend on the nature of the antigen and the specific APC subset involved.

Specific APC Subsets Involved (e.g., Dendritic Cells, Macrophages)

Both dendritic cells and macrophages are capable of cross-presenting MART-1, although DCs are generally considered the most potent APCs for initiating primary T cell responses. frontiersin.orgnih.gov

Dendritic Cells (DCs): DCs are highly specialized in antigen presentation and are crucial for initiating anti-tumor immunity. mdpi.com In humans, several DC subsets exist, including conventional DCs (cDC1 and cDC2) and plasmacytoid DCs (pDCs). frontiersin.org The cDC1 subset (identified as BDCA3+ or CD141+ in humans) is considered to be particularly efficient at cross-presentation. nih.govmdpi.com However, studies on freshly isolated human tonsil-resident DCs have shown that BDCA1+ DCs, BDCA3+ DCs, and pDCs can all efficiently cross-present soluble antigen. rupress.orgnih.gov These DC subsets also demonstrate the ability to export internalized proteins into the cytosol, a key step in the cytosolic cross-presentation pathway. rupress.orgnih.gov

Macrophages: While historically viewed as less efficient at cross-presentation than DCs, recent research has shown that macrophages can indeed cross-present tumor antigens like MART-1. plos.orgnih.govresearchgate.netnih.gov Studies using clinical-grade human macrophages activated with IFN-gamma (macrophage-activated killer cells or MAK) demonstrated that they could phagocytose irradiated melanoma cells and cross-present MART-1 to a specific CD8+ T cell clone at levels comparable to DCs. plos.orgnih.govresearchgate.net This suggests that under certain inflammatory conditions, macrophages can significantly contribute to the anti-tumor immune response by cross-presenting tumor antigens. plos.org

The table below summarizes the key APC subsets and their role in MART-1 cross-presentation.

APC SubsetKey CharacteristicsRole in MART-1 Cross-Presentation
Dendritic Cells (DCs) Highly specialized for antigen presentation; different subsets with potentially specialized functions. mdpi.comEfficiently phagocytose melanoma cells and cross-present MART-1. plos.orgnih.govresearchgate.net All major human lymphoid organ-resident DC subsets (BDCA1+, BDCA3+, pDC) show capacity for cross-presentation. rupress.orgnih.gov
Macrophages Potent phagocytes; can be activated by inflammatory signals. nih.govCan phagocytose melanoma cells and cross-present MART-1, particularly after activation with IFN-gamma. plos.orgnih.govresearchgate.net

Impact of Post-Translational Modifications on MART-1(1-20) Antigenicity and Presentation

Post-translational modifications (PTMs) are chemical alterations to proteins after their synthesis, and they can significantly impact protein function, stability, and recognition by the immune system. nih.govmdpi.com In the context of tumor antigens like MART-1, PTMs can potentially create new epitopes (neoantigens) or alter the binding of existing epitopes to MHC molecules. acs.org

While the full extent of PTMs on the MART-1(1-20) peptide itself is not extensively detailed in the provided context, the full-length MART-1 protein is known to undergo modifications. The observed molecular weight of the human MART-1 protein on SDS-PAGE is approximately 18 kDa, which is higher than its predicted molecular weight, suggesting the presence of post-translational modifications. nih.gov However, the specific nature of these modifications on the full-length protein and their direct impact on the processing and presentation of the MART-1(1-20) epitope are not fully elucidated.

Immunological Recognition and T Cell Responses to Mart 1 1 20

T-Cell Receptor (TCR) Interaction with MART-1(1-20)/MHC Class I Complex

The initial and most critical step in the adaptive immune response against melanoma cells expressing MART-1 is the specific recognition of MART-1 derived peptides presented by Major Histocompatibility Complex (MHC) class I molecules by the T-cell receptor (TCR) on the surface of CD8+ T-cells.

The interaction between a TCR and the peptide-MHC (pMHC) complex is a highly specific, three-dimensional event. The TCR, a heterodimeric protein composed of an alpha (α) and a beta (β) chain, engages with both the presented antigenic peptide and the alpha helices of the MHC molecule. mdpi.com Each TCR chain contributes to the binding, with the TCRα chain contributing an average of 52% and the TCRβ chain an average of 48% to the interaction. mdpi.com The peptide itself, though small, plays a significant role, contributing between 12% and 49% of the buried surface area in the TCR-pMHC interface. mdpi.com

Crystal structures of TCRs in complex with the HLA-A*02:01-MART-1 peptide have provided detailed insights into this interaction. rcsb.orgnih.gov For instance, the structure of the 5F3 γδ TCR in complex with HLA-A2/MART-1 revealed docking properties similar to those of αβ TCRs. rcsb.org These structural studies show that the Complementarity Determining Regions (CDRs) of the TCR, particularly the highly variable CDR3 loops, make critical contacts with the MART-1 peptide. The germline-encoded CDR1 and CDR2 loops primarily interact with the MHC molecule. mdpi.com The orientation or "docking angle" of the TCR onto the pMHC complex is a key determinant of binding specificity. biorxiv.org Studies comparing binding and non-binding TCRs to the MART-1 antigen have shown that binding TCRs exhibit similar CDR3β structures and docking orientations, which are distinct from those of non-binding TCRs. biorxiv.org

A notable feature of the immune response to MART-1 is the existence of TCRs that can recognize the same MART-1 epitope using different variable and joining gene segments, highlighting the diversity of the structural solutions for antigen recognition. aacrjournals.orgresearchgate.net

The T-cell repertoire capable of recognizing the MART-1 antigen is remarkably diverse. Studies have shown that the immune system can generate multiple TCRs, utilizing distinct Vβ and Jβ gene segments, to recognize the same MART-1 epitope presented by HLA-A2.1. aacrjournals.orgresearchgate.net For example, two different MART-1 specific CTL clones, A42 and 1E2, were found to use entirely different TCR Vβ, Dβ, Jβ, Vα, and Jα gene segments. aacrjournals.orgresearchgate.net Specifically, the A42 clone utilized Vβ7/Dβ2.1/Jβ2.7 and Vα21/Jα42, while the 1E2 clone used Vβ3/Dβ1.1/Jβ1.1 and Vα25/Jα54. aacrjournals.orgresearchgate.net

This diversity is also observed in the broader T-cell response to MART-1. Analysis of MART-1 reactive T-cells from different patients revealed varied TCR repertoires, with each patient showing a predominant usage of a different Vβ chain. nih.gov However, within this diversity, certain patterns emerge. A strong restriction in the usage of Vα genes for recognizing MART-1 has been noted. nih.gov High-throughput sequencing of TCRs specific for the A2/Melan-A epitope has revealed a significant prevalence of clonotypes using the TRAV12-2 gene. frontiersin.org

This diverse repertoire ensures a robust immune response, with multiple T-cell clones capable of targeting melanoma cells presenting the MART-1 peptide.

TCRs specific for self-antigens like MART-1 generally have a lower affinity compared to TCRs targeting foreign pathogens. frontiersin.org For example, the DMF4 TCR, isolated from a patient who showed an anti-tumor response, has a relatively low affinity for the native MART-1 peptide AAGIGILTV/HLA-A2 with a KD of 170 μM. frontiersin.org Another TCR, DMF5, isolated from the same patient, exhibited higher functional avidity and a higher affinity with a KD of 40 μM. nih.govfrontiersin.org The affinity of these TCRs can be a key factor in their ability to mediate tumor regression. nih.gov

Researchers have categorized MART-1 reactive T-cell clones into high, medium, and low avidity based on their functional responses and TCR affinity. nih.gov This variation in avidity is a crucial aspect of the natural T-cell response to MART-1.

Table 1: Affinity of Select TCRs for MART-1/HLA-A2

TCR Clone Affinity (KD) Source
DMF4 170 μM frontiersin.org
DMF5 40 μM frontiersin.org

TCR Repertoire Diversity and Specificity for MART-1(1-20) Epitopes

Activation and Functional Characteristics of MART-1(1-20)-Specific CD8+ T Cells

Upon successful recognition of the MART-1(1-20)/MHC complex, CD8+ T-cells become activated, leading to a cascade of events including proliferation, expansion, and the acquisition of effector functions such as cytokine production.

The ability of MART-1-specific CD8+ T-cells to proliferate and expand upon encountering their cognate antigen is a hallmark of an effective anti-tumor immune response. In vitro studies have demonstrated that tumor-infiltrating lymphocytes (TILs) containing MART-1-specific T-cells can undergo significant expansion when stimulated with the MART-1 peptide. nih.govaai.org The proliferative capacity of these T-cells can be influenced by their differentiation state. For instance, MART-1-specific TILs that maintain the expression of the co-stimulatory molecule CD28 have shown improved survival and expansion capability following antigenic restimulation. aai.org

The frequency of MART-1-specific T-cell precursors in fresh tumor metastases can be relatively high, and these cells can be further expanded in vitro. nih.gov This expansion is crucial for generating a sufficient number of effector T-cells to control tumor growth. The proliferative potential of MART-1 specific T-cells has been harnessed in adoptive cell therapy approaches, where these cells are expanded ex vivo before being infused back into the patient. aai.org

Activated MART-1-specific CD8+ T-cells produce a range of pro-inflammatory cytokines that are essential for their effector functions. The primary cytokines produced are Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α). biorxiv.orgpnas.org The production of these cytokines is a key indicator of a functional T-cell response. google.comgoogle.com

Studies have shown that upon stimulation with MART-1 peptide-loaded cells, MART-1-specific T-cells release significant amounts of IFN-γ. google.comgoogle.comaacrjournals.org The level of IFN-γ production can be used as a measure of the functional avidity of the T-cell response. nih.gov Furthermore, MART-1 TCR-engineered T-cells have been shown to produce substantial levels of both IFN-γ and TNF-α in response to MART-1 expressing tumor cells. biorxiv.orgpnas.org

Interestingly, the cytokine production profile can be heterogeneous within a population of MART-1-specific T-cells. For example, CD29 has been identified as a surface marker that distinguishes IFN-γ-producing CD8+ T-cells with a higher cytotoxic potential. biorxiv.orgpnas.org These CD29+ MART-1 TCR-engineered T-cells produce higher levels of IFN-γ and TNF-α compared to their CD29- counterparts. biorxiv.orgpnas.org

Table 2: Cytokine Production by MART-1 Specific T-Cells

T-Cell Subset Cytokine(s) Produced Key Findings Source
MART-1 TCR-engineered CD29+ CD8+ T-cells IFN-γ, TNF-α, IL-2 Produce substantially higher levels of IFN-γ and TNF-α compared to CD38+ T-cells. Major source of IL-2+IFN-γ+ double-producing cells. biorxiv.orgpnas.org
MART-1 TCR-engineered CD38+ CD8+ T-cells IL-2 Enriched for single IL-2 producers. biorxiv.orgpnas.org
MART-1 specific CTLs IFN-γ Production of IFN-γ upon stimulation with MART-1 loaded T2 cells is a measure of a functional response. google.comgoogle.com

Antigen-Specific Proliferation and Expansion

Mechanisms of T-Cell Dysfunction in the Context of MART-1 Antigenicity

In the context of MART-1 antigenicity, T-cell dysfunction can manifest as anergy and adaptive tolerance, states of hyporesponsiveness that prevent effective tumor elimination. nih.gov T-cell anergy is a tolerance mechanism where the lymphocyte becomes functionally inactivated after encountering its antigen but remains alive. nih.gov This state can be induced when T-cells receive signals through their TCR without adequate co-stimulation, a scenario that can occur within the tumor microenvironment. nih.govfrontiersin.org

Adaptive tolerance, also referred to as in vivo anergy, is a more generalized inhibition of both proliferation and effector functions that is often initiated in naïve T-cells encountering antigens in an environment lacking sufficient co-stimulatory signals or rich in co-inhibitory signals. nih.govnih.gov This state develops in the face of persistent antigen, such as the continuous presence of MART-1 in melanoma. nih.gov The T-cells may initially proliferate and differentiate to some extent before their functions are downregulated. nih.gov

The development of T-cell anergy and tolerance to self-antigens like MART-1 is a key mechanism for preventing autoimmunity, but it is exploited by tumors to evade immune attack. jci.org The tumor microenvironment often lacks the strong co-stimulatory signals required for full T-cell activation, leading to a state of functional impairment in MART-1-specific T-cells. aacrjournals.org This can be an early event in tumor progression due to poor antigen presentation at the tumor site. aacrjournals.org The continuous, low-avidity stimulation by the MART-1 self-antigen can lead to a state of functional unresponsiveness.

T-cell exhaustion is a state of dysfunction that arises during chronic antigen exposure, such as in the tumor microenvironment where MART-1 is persistently expressed. nih.govnih.gov This state is characterized by the progressive loss of effector functions, including the ability to produce cytokines and kill target cells. nih.govresearchgate.net Exhausted T-cells are not merely quiescent but are actively restrained by various inhibitory mechanisms. researchgate.net

Studies have revealed a significant disparity between MART-1-specific T-cells in the peripheral blood and those within the tumor. While functional effector T-cells can be found in circulation, those infiltrating the tumor often exhibit a molecular profile associated with exhaustion. jci.orgnih.gov This indicates that the tumor microenvironment plays a crucial role in inducing this dysfunctional state. ashpublications.orgnih.gov

Chronically stimulated MART-1-specific T-cells show reduced levels of effector cytokines like IFN-γ and TNF-α, as well as cytotoxic proteins such as perforin (B1180081) and granulysin. biorxiv.org This impaired secretory capacity directly translates to a diminished ability to lyse tumor cells. biorxiv.org The exhausted phenotype is a major barrier to effective anti-tumor immunity and a key reason why the presence of tumor-infiltrating lymphocytes does not always correlate with a favorable prognosis. jci.org

A hallmark of T-cell exhaustion is the upregulation of multiple inhibitory receptors, with Programmed Death-1 (PD-1) being a key player in the dysfunction of MART-1-specific T-cells. nih.govashpublications.orgnih.gov The majority of tumor-infiltrating T-lymphocytes (TILs), including the CD8+ T-cells specific for MART-1, express high levels of PD-1. ashpublications.orgresearchgate.net This expression is significantly higher on MART-1-specific T-cells within the tumor compared to those in the peripheral blood. ashpublications.orgnih.gov

The high expression of PD-1 on these T-cells correlates with an exhausted phenotype and impaired effector function. ashpublications.orgnih.gov Engagement of PD-1 by its ligands, PD-L1 and PD-L2, which can be expressed by tumor cells and other cells in the tumor microenvironment, delivers an inhibitory signal that suppresses T-cell activation, proliferation, and cytokine production. nih.govoup.comnih.gov This signaling makes the T-cells less sensitive to TCR-mediated activation. pnas.org

Interestingly, while PD-1 is a marker of exhaustion, it is also a marker of T-cell activation, as its expression is induced upon TCR engagement. nih.gov In melanoma, PD-1 expression can identify the tumor-reactive CD8+ T-cell fraction. nih.gov However, the chronic stimulation by the MART-1 antigen in the tumor microenvironment leads to sustained PD-1 expression, which ultimately contributes to the functional impairment of these cells. nih.gov Blockade of the PD-1 pathway has been shown to augment the expansion and functional capacity of MART-1-specific CTLs in vitro, highlighting its critical role in maintaining the exhausted state. oup.com

Data from studies on melanoma patients show that a high percentage of MART-1-specific CTLs express PD-1. oup.com This expression is associated with a reduced capacity to proliferate and produce effector cytokines. nih.gov The table below summarizes findings on PD-1 expression on MART-1 specific T-cells.

Patient CohortT-Cell LocationPercentage of MART-1 Tetramer+ CD8+ T-cells Expressing PD-1Key Finding
Metastatic Melanoma Patients (n=6)Tumor78% - 95.5% (mean: 89.2%)PD-1 expression is significantly higher on MART-1 specific T-cells within the tumor compared to non-specific T-cells. ashpublications.org
Melanoma Patients (n=19, post-vaccination)Peripheral Blood~30% - 85% (mean: 59.8%)PD-1 is expressed on vaccine-induced MART-1 specific CTLs in the periphery. oup.com

T-Cell Exhaustion in the Tumor Microenvironment

Immune Evasion Strategies by Tumor Cells Affecting MART-1(1-20) Recognition

Tumor cells can evade immune recognition by MART-1-specific T-cells through the downregulation or functional impairment of the antigen processing and presentation machinery (APM). immunologyresearchjournal.comnih.gov The APM is a multi-step pathway responsible for generating peptide antigens and loading them onto MHC class I molecules for presentation to CD8+ T-cells. immunologyresearchjournal.comfrontiersin.org Defects in this pathway can render tumor cells "invisible" to the immune system. nih.gov

Key components of the APM that can be altered in melanoma include the transporter associated with antigen processing (TAP) and proteasome subunits. immunologyresearchjournal.comnih.govplos.org TAP is responsible for translocating peptides from the cytosol into the endoplasmic reticulum, where they can bind to MHC class I molecules. immunologyresearchjournal.comfrontiersin.org Reduced expression of TAP-1 or TAP-2 has been observed in various cancers, including melanoma, and is associated with decreased recognition by MART-1-specific CTLs. nih.govplos.org

The proteasome, particularly the immunoproteasome which is induced by inflammatory cytokines like IFN-γ, is responsible for degrading intracellular proteins into peptides suitable for MHC class I presentation. immunologyresearchjournal.comashpublications.org Alterations in proteasome components can lead to inefficient processing of the MART-1 protein, resulting in a reduced supply of the specific peptide epitope. nih.gov For instance, deregulation of p97/VCP, a component of the ubiquitin-proteasome system, has been shown to be involved in immune escape by impairing the processing of the MART-1 epitope. nih.gov

Furthermore, the expression of endoplasmic reticulum aminopeptidases (ERAP), which trim peptides to the optimal length for MHC class I binding, can also be altered. frontiersin.org Both genetic and pharmacological inhibition of ERAP1 has been shown to increase the presentation of the MART-1 epitope in human melanoma cells. frontiersin.org

These defects in the APM can be either "hard" defects, such as irreversible genetic mutations, or "soft" defects, which are reversible and may be influenced by the tumor microenvironment. nih.gov For example, some studies have shown that the decreased expression of TAP and LMP (low molecular weight protein) subunits can be rescued by treatment with IFN-γ. plos.org The loss or downregulation of APM components is a significant mechanism of immune evasion and has been associated with tumor progression and resistance to immunotherapy. nih.govaacrjournals.org

Compound and Protein List

NameType
MART-1Protein (Tumor Antigen)
PerforinProtein (Cytotoxic)
GranzymesProtein (Enzyme)
Fas Ligand (FasL)Protein (Signaling)
FasProtein (Receptor)
PD-1Protein (Inhibitory Receptor)
PD-L1Protein (Ligand)
PD-L2Protein (Ligand)
TAP1Protein (Transporter)
TAP2Protein (Transporter)
p97/VCPProtein (Enzyme)
ERAP1Protein (Enzyme)
IFN-γProtein (Cytokine)
TNF-αProtein (Cytokine)
GranulysinProtein (Cytotoxic)
CTLA-4Protein (Inhibitory Receptor)
TIM-3Protein (Inhibitory Receptor)
BTLAProtein (Inhibitory Receptor)
TCF1Protein (Transcription Factor)
ToxProtein (Transcription Factor)
GzmBProtein (Enzyme)
IL-2Protein (Cytokine)
LMPProtein (Proteasome Subunit)
β2MProtein (MHC Component)
CalreticulinProtein (Chaperone)
ERP57Protein (Chaperone)
TapasinProtein (Chaperone)
IL-10Protein (Cytokine)
IL-12Protein (Cytokine)
Mcl-1Protein (Anti-apoptotic)
Bcl-2Protein (Anti-apoptotic)
Bcl-xLProtein (Anti-apoptotic)
NF-κBProtein (Transcription Factor)
Ki-67Protein (Proliferation Marker)
CD127Protein (Receptor)
HLA-DRProtein (MHC Component)
CD160Protein (Receptor)
LAG3Protein (Inhibitory Receptor)
CD27Protein (Receptor)
CD28Protein (Receptor)
CD3Protein (TCR Component)
CD4Protein (Co-receptor)
CD8Protein (Co-receptor)
CD16Protein (Receptor)
CCR7Protein (Receptor)
CD45RAProtein (Receptor)
TIGITProtein (Inhibitory Receptor)
HVEMProtein (Receptor)
MAGE3Protein (Tumor Antigen)
gp100Protein (Tumor Antigen)
TyrosinaseProtein (Enzyme/Antigen)
GFPProtein (Reporter)
TCRBVProtein (TCR Component)
MECL-1Protein (Proteasome Subunit)
PA28αProtein (Proteasome Activator)
α2Protein (Proteasome Subunit)
RasProtein (Signaling)
MAP kinaseProtein (Enzyme)
OX40Protein (Receptor)
Diacylglycerol kinase-αProtein (Enzyme)
NFATProtein (Transcription Factor)
CaspaseProtein (Enzyme)
IonomycinChemical
PMAChemical
EGTAChemical
MgCl2Chemical
Cisplatin (CDDP)Chemical
51CrIsotope
zVAD-fmkChemical (Pan-caspase inhibitor)

Downregulation of MHC Class I Expression

A primary mechanism by which melanoma cells evade recognition by cytotoxic T-lymphocytes (CTLs) is by reducing or eliminating the expression of MHC Class I molecules on their surface. mdpi.commdpi.com Since CTLs, specifically CD8+ T-cells, recognize tumor antigens like MART-1 peptides when presented by MHC Class I molecules, the loss of this presentation pathway renders the tumor cells invisible to these effector cells. nih.govoup.com

This downregulation can occur through several mechanisms:

Structural Irreversible Defects : These include mutations or loss of heterozygosity (LOH) in the genes encoding MHC Class I heavy chains or in the gene for β2-microglobulin (B2M). mdpi.comnih.govnih.gov B2M is an essential component for the stable expression of MHC Class I molecules on the cell surface. oup.com Loss of a functional B2M gene leads to a widespread loss of MHC-I expression. mdpi.com Similarly, loss of the specific HLA allele required to present the antigen, such as HLA-A2 for the immunodominant MART-1(27-35) peptide, can abrogate T-cell recognition. nih.govnih.govaai.org

Dysregulation of the Antigen Processing Machinery (APM) : Tumor cells can have defects in the components responsible for processing antigens and loading them onto MHC Class I molecules. oup.com This machinery includes transporters associated with antigen processing (TAP) and proteasomes. Deficiencies in these components can prevent the proper presentation of MART-1 peptides even if MHC molecules are synthesized.

Transcriptional Regulation : The expression of MHC Class I genes is controlled by transcription factors, notably the Class I Transactivator (CITA), also known as NLRC5. mdpi.comnih.gov Cancer cells can downregulate these transcription factors, leading to reduced MHC-I expression. mdpi.com This can be driven by epigenetic mechanisms like DNA hypermethylation or histone deacetylation. mdpi.com

Signaling Pathway Alterations : The expression of MHC Class I is strongly induced by cytokines like Interferon-gamma (IFN-γ), which is produced by activated T-cells. Tumors can develop resistance to IFN-γ by acquiring mutations in its signaling pathway, such as in the JAK or STAT proteins. mdpi.com This loss of responsiveness prevents the upregulation of MHC-I that would normally occur in an inflammatory tumor microenvironment. mdpi.com

Studies have demonstrated a direct correlation between the level of HLA-A2 expression on melanoma cells and their susceptibility to lysis by MART-1-specific CTLs. nih.gov Tumor cell clones with lower HLA-A2 expression were more resistant to being killed, highlighting this as a significant immune escape pathway. nih.gov

Mechanism of DownregulationConsequenceSource
β2-microglobulin (B2M) mutation/loss Complete or significant loss of surface MHC Class I expression. mdpi.com
HLA Allele-Specific Loss Inability to present specific peptides (e.g., MART-1) to T-cells. nih.govnih.gov
APM Component Defects Failure to process and load peptides onto MHC Class I molecules. oup.com
Loss of IFN-γ Responsiveness Failure to upregulate MHC Class I in response to immune signals. mdpi.com

Secretion of Immunosuppressive Factors

Beyond evading direct recognition, tumors actively create an immunosuppressive microenvironment by secreting a variety of inhibitory molecules. nih.govtandfonline.com These factors can act on various immune cells, including T-cells, dendritic cells, and macrophages, to dampen the anti-tumor response. d-nb.infonih.gov

Key immunosuppressive factors secreted by or within the tumor microenvironment include:

Transforming Growth Factor-beta (TGF-β) : This is a powerful, pleiotropic cytokine that directly inhibits T-cell activation, proliferation, and differentiation. nih.govtandfonline.com High levels of TGF-β in the tumor microenvironment are associated with poor immune responses and tumor progression. mdpi.com

Interleukin-10 (IL-10) : IL-10 is another key immunosuppressive cytokine that can inhibit the function of antigen-presenting cells and suppress the production of pro-inflammatory cytokines by T-cells. nih.govtandfonline.commdpi.com It promotes an anti-inflammatory state that is conducive to tumor growth.

Prostaglandin E2 (PGE2) : Produced by both tumor cells and associated stromal cells, PGE2 has multiple immunosuppressive effects, including the inhibition of T-cell proliferation and cytokine production. nih.govtandfonline.com

Vascular Endothelial Growth Factor (VEGF) : While primarily known for its role in angiogenesis, VEGF can also inhibit the maturation of dendritic cells, which are crucial for initiating T-cell responses. nih.gov

Other Factors : Tumors may also secrete other inhibitory molecules such as galectins and gangliosides, and enzymes like Indoleamine 2,3-dioxygenase (IDO) that deplete essential amino acids required by T-cells. nih.gov

The collective effect of these secreted factors is the induction of T-cell tolerance or anergy, where T-cells specific for tumor antigens like MART-1 are present but are functionally inert. nih.gov Studies in melanoma patients have found that CD8+ T-cells specific for MART-1 can be tolerant, showing poor cytolytic and proliferative abilities upon stimulation, despite having previously encountered the antigen. nih.gov This functional impairment is a major barrier to effective anti-tumor immunity.

Immunosuppressive FactorPrimary Effect on Immune SystemSource
TGF-β Inhibits T-cell activation, proliferation, and differentiation. nih.govtandfonline.commdpi.com
IL-10 Inhibits antigen-presenting cells; suppresses pro-inflammatory cytokine production. nih.govtandfonline.commdpi.com
PGE2 Inhibits T-cell proliferation and function. nih.govtandfonline.com
VEGF Inhibits dendritic cell maturation. nih.gov

Methodologies and Experimental Models for Studying Mart 1 1 20

In Vitro Immunological Assays

A variety of in vitro immunological assays are employed to investigate the recognition of the melanoma-associated antigen MART-1 by the immune system, particularly by T cells. These assays are crucial for understanding the mechanisms of anti-tumor immunity and for the development of immunotherapies.

Peptide-Pulsed Antigen-Presenting Cell (APC) Stimulation Assays

Peptide-pulsed antigen-presenting cell (APC) stimulation assays are a fundamental tool for studying T-cell responses to specific epitopes. In this method, APCs, such as dendritic cells (DCs) or T2 cells, are incubated with the MART-1 peptide, allowing the peptide to bind to Major Histocompatibility Complex (MHC) class I molecules on the APC surface. frontiersin.orgaacrjournals.org These peptide-loaded APCs are then co-cultured with T cells. frontiersin.org If the T cells possess T-cell receptors (TCRs) that recognize the MART-1 peptide presented by the MHC molecules, they will become activated. frontiersin.org

This activation can be measured through various downstream assays, including T-cell proliferation, cytokine release, and cytotoxicity assays. google.comjci.org For instance, artificial APCs (aAPCs) pulsed with a MART-1 peptide have been used to stimulate and expand MART-1-specific CD8+ T cells from healthy donors. aacrjournals.org Similarly, DCs pulsed with a MART-1 peptide have been used as stimulators in cytotoxicity assays. jci.org The concentration of the peptide used for pulsing can be varied to assess the avidity of the T-cell response. frontiersin.org

A study utilized T2 and U266B1 antigen-presenting cells pulsed with varying concentrations of the MART-1 antigen peptide to validate a T-cell line model. frontiersin.org The results showed a dose-dependent activation of the T cells, confirming the specificity of the assay. frontiersin.org Another approach involves using DCs transfected with mRNA encoding for MART-1, which allows for the natural processing and presentation of the antigen. jci.org

Table 1: Examples of Peptide-Pulsed APC Stimulation Assays for MART-1

Cell Type Peptide/Antigen Source Purpose of Assay Reference
Artificial APCs (aAPCs) Synthetic MART-1 peptide Expansion of antigen-specific T cells aacrjournals.org
Dendritic Cells (DCs) MART-1 derived peptide Stimulation of CTLs for cytotoxicity analysis jci.org
T2 and U266B1 cells MART-1 antigen peptide Validation of a T-cell line model frontiersin.org
Dendritic Cells (DCs) MART-1 mRNA Stimulation of CTLs from PBMCs jci.org

T-Cell Proliferation Assays

T-cell proliferation assays are used to quantify the expansion of antigen-specific T cells upon stimulation. A common method involves the use of tritiated thymidine (B127349) ([3H]-thymidine) incorporation. When T cells proliferate, they incorporate this radioactive nucleotide into their newly synthesized DNA. The amount of incorporated radioactivity is then measured and serves as a direct correlate of cell division. jci.org

In the context of MART-1, these assays can be used to assess the proliferative response of T cells after stimulation with MART-1 peptide-pulsed APCs. For example, CD3+ T cells can be used as responders and co-cultured with peptide-pulsed DCs at a specific ratio. jci.org After a period of incubation, [3H]-thymidine is added to the culture, and its incorporation is measured to determine the extent of T-cell proliferation. jci.org These assays have been instrumental in demonstrating that depletion of regulatory T cells can enhance the proliferative response of MART-1-specific T cells. jci.org

Cytokine Release Assays (e.g., ELISA, ELISPOT)

Upon activation, T cells release various cytokines that mediate their effector functions. Cytokine release assays, such as ELISA (Enzyme-Linked Immunosorbent Assay) and ELISPOT (Enzyme-Linked Immunospot), are used to detect and quantify these secreted proteins. vghtc.gov.twmabtech.commabtech.com

The ELISPOT assay, on the other hand, is a highly sensitive method that allows for the detection of cytokine-secreting cells at the single-cell level. mabtech.comnih.gov This technique is particularly useful for determining the frequency of antigen-specific T cells within a population. nih.gov In a typical ELISPOT assay, cells are cultured on a surface coated with a capture antibody specific for the cytokine of interest. mabtech.com When a cell secretes the cytokine, it is captured by the antibody in its immediate vicinity. A second, detection antibody is then used to visualize the secreted cytokine as a "spot," with each spot representing a single cytokine-producing cell. mabtech.com This method has been used to monitor T-cell responses in cancer patients receiving vaccines targeting MART-1. nih.gov Studies have shown that ELISPOT assays can detect low frequencies of IFN-γ-secreting T cells responsive to MART-1 peptides. plos.orgnih.gov

Table 2: Cytokine Release Assays Used in MART-1 Research

Assay Type Cytokine Measured Purpose Reference
ELISA IFN-γ, Granzyme B, Perforin (B1180081) Quantify cytokine secretion in response to MART-1 peptide stimulation plos.org
ELISA IFN-γ Confirm specificity of sorted T cells aai.org
ELISPOT IFN-γ Determine frequency of MART-1-responsive T cells plos.orgnih.gov
ELISPOT IFN-γ Assess T-cell responses in vaccinated patients nih.gov

Cytotoxicity Assays (e.g., Chromium Release Assay, Flow Cytometry-based Killing)

Cytotoxicity assays are designed to measure the ability of cytotoxic T lymphocytes (CTLs) to kill target cells that present the specific antigen.

The Chromium-51 (B80572) (51Cr) release assay has traditionally been the gold standard for measuring cell-mediated cytotoxicity. biorxiv.orgnih.gov In this assay, target cells, such as T2 cells or melanoma cell lines, are labeled with radioactive 51Cr. aacrjournals.orgplos.org When these labeled target cells are killed by CTLs, the 51Cr is released into the cell culture supernatant. biorxiv.org The amount of radioactivity in the supernatant is then measured and is directly proportional to the number of target cells killed. biorxiv.orgmdpi.com This assay has been used to demonstrate the potent cytotoxic activity of MART-1-specific CTLs generated using peptide-pulsed aAPCs. aacrjournals.org However, this method has limitations, including the use of radioactivity and its insensitivity to low levels of killing. biorxiv.orgmdpi.com

Flow cytometry-based killing assays offer a non-radioactive alternative and provide more detailed information at the single-cell level. nih.govmdpi.com In these assays, target cells can be labeled with a fluorescent dye, such as carboxyfluorescein succinimidyl ester (CFSE), and then co-cultured with effector T cells. frontiersin.org After incubation, a second dye that stains dead cells, such as 7-aminoactinomycin D (7-AAD), is added. frontiersin.org Flow cytometry is then used to distinguish between live and dead target cells, allowing for the quantification of specific killing. frontiersin.org This method has been shown to be superior to the 51Cr release assay in detecting the specific cytolytic activity of multi-virus-specific T cells and can be applied to assess MART-1-specific cytotoxicity. frontiersin.org Another flow cytometry-based approach involves measuring the expression of markers of apoptosis, such as Annexin V, on the surface of target cells. nih.gov

MHC Multimer and Tetramer Staining for Antigen-Specific T Cells

MHC multimer and tetramer staining is a powerful flow cytometry-based technique used for the direct visualization, enumeration, and phenotyping of antigen-specific T cells. miltenyibiotec.comlubio.ch These reagents consist of multiple MHC-peptide complexes linked together, which increases their avidity for the TCR and allows for stable binding to antigen-specific T cells. lubio.chnih.gov

MHC tetramers are formed by four biotinylated MHC-peptide complexes bound to a streptavidin molecule, which is typically conjugated to a fluorochrome. lubio.ch When incubated with a population of lymphocytes, the tetramer will bind specifically to T cells that express TCRs recognizing the particular MHC-peptide combination. lubio.ch These T cells can then be identified and quantified using flow cytometry. aai.org

This technique has been widely used to track MART-1-specific T cells in various contexts. For example, MART-1 tetramers have been used to stain CTL lines generated by stimulation with peptide-pulsed aAPCs, confirming the presence of antigen-specific T cells. aacrjournals.org They have also been employed to analyze the expansion of MART-1-specific CD8+ T cells in culture and to isolate these cells for further functional studies. nih.govstemcell.com Furthermore, MHC multimers, such as dextramers, which consist of a dextran (B179266) backbone with multiple MHC-peptide complexes and fluorochromes, have been shown to provide even higher sensitivity for detecting low-affinity T cells. tandfonline.com

Table 3: Applications of MHC Multimer/Tetramer Staining for MART-1

Reagent Type Application Key Finding Reference
MART-1/Melan-A tetramer Staining of CTL lines Confirmed presence of antigen-specific T cells after stimulation with peptide-pulsed aAPCs aacrjournals.org
MART-1 multimer Analysis of CD8+ T cell expansion IL-21 can enrich and expand large numbers of MART-1-specific CD8+ T cells nih.gov
A2/MART1 tetramer Staining of sorted T cells Confirmed specificity of T cells after stimulation with exosome-pulsed T2 cells aai.org
A2/MART1 dextramer Staining of TCR-transduced T cells Dextramers improved staining of cognate TCR-transduced T cells relative to tetramers tandfonline.com
MART-1 tetramer Isolation of antigen-specific CD8+ T cells Enabled enrichment of MART-1-specific T cells for use in killing assays stemcell.com

Structural and Biophysical Analysis Techniques

Understanding the three-dimensional structure of the MART-1 peptide in complex with MHC molecules and its interaction with the TCR is crucial for a complete picture of its immunological recognition. Techniques such as X-ray crystallography and various biophysical methods are employed for this purpose.

Structural and biophysical studies have provided insights into the adaptability of TCRs and how they recognize pMHC-I complexes. nih.gov For instance, rational design based on structural information has led to the creation of peptidomimetics of the MART-1 peptide that can still trigger potent T-cell responses. nih.gov These studies often involve the synthesis of modified peptides and their evaluation in binding assays using cell lines like T2 cells, which express stable HLA-A2 molecules on their surface only when an appropriate peptide is provided. nih.gov

Biophysical analyses, such as electrospray ionization mass spectrometry (ESI-MS) and dynamic light scattering (DLS), can be used to characterize the integrity and aggregation state of purified proteins involved in these interactions. mdpi.com Thermal stability studies, using techniques like differential scanning fluorimetry (DSF) and circular dichroism (CD) spectrometry, can assess the conformational stability of these molecules under different conditions. mdpi.com While specific structural and biophysical data for the MART-1(1-20) peptide itself is not detailed in the provided context, these are the general methodologies that would be applied. Such analyses are critical for the rational design of new therapies and for understanding the fundamental principles of T-cell recognition. oatext.combiorxiv.orgresearchgate.net

X-ray Crystallography of Peptide-MHC and TCR-pMHC Complexes

X-ray crystallography is a cornerstone technique for providing high-resolution, three-dimensional structures of biological macromolecules. wikipedia.orglibretexts.org It allows researchers to visualize the precise atomic arrangement of the MART-1 peptide when it is presented by the Major Histocompatibility Complex (MHC) molecule, and how this peptide-MHC (pMHC) complex is recognized by a T-cell receptor (TCR). wikipedia.org

The process involves producing and purifying the components—the soluble domains of the TCR, the MHC heavy chain (e.g., HLA-A*0201), β2-microglobulin, and the specific MART-1 peptide (a common epitope is ELAGIGILTV). These components are refolded together to form the stable TCR-pMHC trimolecular complex. nih.govnih.gov This complex is then crystallized, a process that involves screening numerous conditions to find one that promotes the formation of a well-ordered crystal lattice. libretexts.orgnih.gov Once suitable crystals are obtained, they are exposed to an intense beam of X-rays, which diffract as they pass through the crystal. wikipedia.org By measuring the angles and intensities of these diffracted beams, a three-dimensional electron density map is generated, from which the atomic structure of the complex can be determined. wikipedia.org

Structural studies have revealed the specific docking orientation of TCRs recognizing the MART-1/HLA-A2 complex. nih.govrcsb.org For instance, the crystal structure of a MART-1-specific γδ TCR in complex with HLA-A*0201 revealed docking properties similar to those of αβ TCRs. rcsb.org These structures provide critical insights into the complementarity-determining regions (CDRs) of the TCR that engage with the peptide and the MHC helices, explaining the basis of recognition specificity. nih.govresearchgate.net This structural information is invaluable for structure-guided design efforts aimed at engineering TCRs with enhanced affinity and specificity. nih.gov

Table 1: Example of Crystallographic Data for a MART-1 TCR-pMHC Complex

ParameterValueReference
PDB ID6D7G rcsb.org
ComplexMART-1 specific γδ TCR with HLA-A2/MART-1 peptide rcsb.org
Resolution2.75 Å rcsb.org
MethodX-RAY DIFFRACTION rcsb.org
R-Value Work0.211 rcsb.org
R-Value Free0.237 rcsb.org

Surface Plasmon Resonance (SPR) for Binding Kinetics

Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique used to measure the real-time binding kinetics and affinity between interacting molecules. nih.govwikipedia.org In the context of MART-1, SPR is employed to quantify the interaction between a MART-1-specific TCR and its cognate pMHC ligand. nih.gov

In a typical SPR experiment, one molecule (the ligand, e.g., the pMHC complex) is immobilized on the surface of a sensor chip. washington.edu A solution containing the other molecule (the analyte, e.g., the soluble TCR) is then flowed over the surface. nih.gov Binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal, measured in response units (RU). wikipedia.org

The experiment monitors the association phase, where the analyte binds to the ligand, and the dissociation phase, where the analyte dissociates after the analyte solution is replaced by a buffer. wikipedia.org From the resulting sensorgram, key kinetic parameters can be calculated:

Association rate constant (k_a): The rate at which the TCR binds to the pMHC.

Dissociation rate constant (k_d): The rate at which the TCR-pMHC complex falls apart.

Equilibrium dissociation constant (K_D): A measure of binding affinity, calculated as k_d/k_a. A lower K_D value indicates a higher binding affinity. nih.gov

SPR has been used to measure the binding affinities of engineered binders and TCRs to the MART-1 pMHC complex, confirming successful design and providing quantitative data on how specific mutations affect binding. biorxiv.org This technique is essential for comparing the affinities of different TCRs and for validating the results of protein engineering efforts aimed at improving therapeutic efficacy. nih.gov

Table 2: Principles of SPR Measurement for TCR-pMHC Interactions

ParameterDescriptionImportance
Association (k_a) Rate of complex formation when analyte flows over the ligand.Measures how quickly the TCR finds and binds to the MART-1 pMHC.
Dissociation (k_d) Rate of complex decay after analyte flow stops.Indicates the stability of the TCR-pMHC bond over time.
Affinity (K_D) Ratio of k_d to k_a; reflects the strength of the interaction.A key predictor of a TCR's biological activity and specificity.

Computational Modeling and Prediction of Peptide-MHC and TCR-pMHC Interactions

Computational modeling provides a powerful in-silico framework to predict and analyze the structural and energetic basis of TCR-pMHC interactions. frontiersin.org These methods complement experimental techniques by offering insights into dynamic processes and allowing for large-scale screening that would be unfeasible in the lab.

Several computational approaches are used to study the MART-1 system:

Molecular Docking and Simulation: Starting with a known crystal structure, such as the DMF5 TCR with the MART-1 peptide presented by HLA-A2, molecular dynamics (MD) simulations can be performed. biorxiv.org These simulations model the movements of atoms over time, revealing the stability of interactions, the role of water molecules, and the dynamic changes that occur upon binding. biorxiv.org This can help explain how different peptide variants alter the interaction. biorxiv.org

Structure-Based Prediction: Algorithms like AlphaFold and tFold-TCR are now capable of predicting the three-dimensional structure of TCR-pMHC complexes with high accuracy from sequence information alone. elifesciences.orgbiorxiv.org These models can be used to generate structural hypotheses for uncharacterized MART-1 specific TCRs and to predict how mutations in the TCR or peptide might affect the interaction. biorxiv.org

Structure-Guided Design: Computational tools can be used to guide the engineering of TCRs. By analyzing the crystal structure of a TCR-pMHC complex, researchers can identify residues to mutate in order to enhance affinity or specificity. nih.gov For example, computational design was used to engineer variants of the DMF5 TCR with up to 400-fold greater affinity for the MART-1 decamer. nih.gov

In Silico Screening: Models can be used to screen large libraries of peptides to predict off-target binding. For instance, a structure-informed in-silico screen of thousands of HLA-A*02 peptides can be used to assess the specificity of a designed binder for the MART-1 pMHC. biorxiv.org

These computational methods are crucial for rational TCR engineering, helping to predict which modifications are likely to improve binding to the MART-1 target while minimizing cross-reactivity with other self-peptides. nih.govmerkelcell.org

Table 3: Computational Approaches for Studying MART-1 Interactions

MethodApplication for MART-1Key OutcomeReference
Molecular Dynamics Simulating the DMF5 TCR-MART1-HLA-A2 complex.Understanding bond stability and interfacial dynamics. biorxiv.org
AlphaFold-based Docking Predicting docked complexes for TCRs with MART-1 pMHC.Generating accurate 3D structural models from sequence. elifesciences.org
tFold-TCR Modeling TCR-pMHC structures for MART-1 binding TCRs.High-throughput structural prediction and analysis of docking angles. biorxiv.org
Structure-Guided Design Engineering DMF5 TCR variants with enhanced affinity.Creation of high-affinity TCRs with nanomolar K_D values. nih.gov

Molecular and Cellular Biology Techniques

The manipulation of genes and cells is fundamental to studying the MART-1 antigen and engineering T-cells for therapeutic use. These techniques allow for the production of recombinant proteins, the expression of specific TCRs in T-cells, and the functional analysis of the immune response.

Gene Cloning and Expression of MART-1 and TCR Components

To study the MART-1 system in vitro, the genes encoding its components must first be isolated and expressed. This involves cloning the gene for the MART-1 antigen itself and, more commonly, the genes for the alpha (α) and beta (β) chains of a TCR that specifically recognizes a MART-1 peptide. nih.gov

The process typically begins with isolating T-cells that show high reactivity to the MART-1 antigen, often from melanoma patients who have mounted a successful anti-tumor response. nih.gov From these T-cell clones, total RNA is extracted. A technique called 5' Rapid Amplification of cDNA Ends (5'-RACE) is a robust method to identify and amplify the specific TCR α and β chain sequences from a small number of cells without prior knowledge of the variable domain sequence. plos.org Other methods include using sets of primers that anneal to all known TCR variable domains. plos.org

Once the α and β chain DNA sequences are obtained, they are cloned into expression vectors. nih.govplos.org For therapeutic applications, these are often retroviral or lentiviral vectors. The two chains can be linked together in a single bicistronic construct, often separated by a self-cleaving 2A peptide (like F2A) or an internal ribosome entry site (IRES), to ensure co-expression in the target T-cell. nih.govresearchgate.net These constructs can be used to produce the TCR proteins for structural and biophysical studies or for engineering T-cells. nih.gov

Table 4: Strategies for Cloning MART-1 Specific TCRs

TechniqueStarting MaterialKey AdvantageReference
5'-RACE PCR ~10^5 T-cells from a specific cloneFast and reliable; does not require prior knowledge of V-domain sequence. plos.org
PCR with V-domain Primers T-cell clone RNA/cDNATargets all known variable domains to amplify TCR sequences. plos.org
PCR Megaprimer Approach Existing TCR template DNAUseful for introducing specific modifications, such as extra cysteine residues. researchgate.net
Single-cell Sorting & RACE PCR Single pMHC-multimer positive T-cellsIsolates and sequences TCRs from functionally-defined single cells. medrxiv.org

Lentiviral and Retroviral Transduction for TCR Engineering

To redirect the specificity of a patient's T-cells towards melanoma, the cloned MART-1 specific TCR genes must be stably introduced into them. Retroviral and lentiviral vectors are the most common tools for this purpose. mdpi.com

Retroviral Vectors: Derived from murine leukemia virus (MLV), these were among the first vectors used for TCR gene therapy. mdpi.com They can integrate the TCR transgene into the host cell's genome, leading to stable, long-term expression. A significant limitation is that they primarily transduce actively dividing cells, meaning T-cells must be fully activated for efficient gene transfer. nih.govmdpi.com MSCV-based retroviral vectors have been successfully used to transfer anti-MART-1 TCR genes into primary human lymphocytes. nih.gov

Lentiviral Vectors: Derived from viruses like HIV, lentiviral vectors have a key advantage: they can transduce both dividing and non-dividing cells. nih.gov This allows for the engineering of less differentiated T-cell populations, such as naive T-cells, which may have better persistence and anti-tumor efficacy in vivo. nih.gov Studies have shown that cytokine stimulation (e.g., with IL-7 and IL-15) is sufficient to make T-cells susceptible to lentiviral transduction without requiring full TCR activation. nih.gov This approach has been used to efficiently express MART-1 specific TCRs in human peripheral blood lymphocytes, resulting in robust anti-tumor activity. nih.govresearchgate.netnih.gov

The transduction process involves incubating the target T-cells (e.g., peripheral blood lymphocytes) with the viral vectors. The efficiency of transduction can be enhanced using methods like spinoculation or reagents like RetroNectin. nih.gov After transduction, the engineered T-cells expressing the MART-1 TCR can be expanded in culture before being used for functional assays or adoptive cell therapy. nih.gov

Table 5: Comparison of Viral Vectors for MART-1 TCR Gene Transfer

Vector TypeParent VirusTransduces Dividing Cells?Transduces Non-Dividing Cells?Key Advantage for TCR TherapyReference
Retrovirus Murine Leukemia Virus (MLV)YesNoEstablished history of use; stable integration. nih.govmdpi.com
Lentivirus Human Immunodeficiency Virus (HIV)YesYesCan engineer less differentiated T-cells (e.g., naive) without full activation. nih.govmdpi.comnih.gov

Gene Silencing (e.g., siRNA) and Gene Editing (e.g., CRISPRi) for Functional Studies

Gene silencing and editing technologies are used to manipulate gene expression to investigate the function of the MART-1 TCR interaction and to potentially improve T-cell therapies.

Gene Silencing (siRNA): Small interfering RNA (siRNA) can be used to temporarily knock down the expression of specific genes. For example, silencing the MLANA gene (which encodes MART-1) in melanoma cells and then co-culturing them with MART-1 TCR-engineered T-cells can definitively prove that T-cell activation is dependent on the presence of the target antigen.

CRISPR Interference (CRISPRi): CRISPRi is a form of gene editing that uses a deactivated Cas9 (dCas9) enzyme fused to a transcriptional repressor (like KRAB) to block the transcription of a target gene without altering the DNA sequence. researchgate.net This method has been used in co-culture models to silence the MLANA gene in melanoma cells, which was shown to reduce the activation of MART-1 specific T-cells. frontiersin.org This provides a powerful tool to screen for genes in either the tumor cell or the T-cell that modulate immune evasion. researchgate.netfrontiersin.org

CRISPR-Cas9 Gene Editing: The CRISPR-Cas9 system can be used to permanently knock out genes. In the context of MART-1 TCR therapy, this has several applications. Knocking out the endogenous TCR genes in T-cells before introducing the transgenic MART-1 TCR can prevent mispairing between the introduced and native TCR chains, leading to better surface expression and function. medrxiv.orgbiorxiv.org Furthermore, genes encoding inhibitory receptors, such as PD-1, can be knocked out in MART-1 TCR T-cells to make them more resistant to tumor-induced suppression. nih.gov CRISPR-based platforms have been developed where the endogenous TCR is knocked out and a transgenic MART-1 TCR is knocked in, creating a robust system for functional screening and TCR engineering. biorxiv.org

These advanced molecular techniques are essential for validating targets, understanding mechanisms of immune evasion, and systematically improving the design of TCR-T cell therapies against MART-1-expressing cancers. frontiersin.orgnih.gov

Immunofluorescence and Confocal Microscopy for Antigen Localization

Immunofluorescence and confocal microscopy are pivotal techniques for visualizing the subcellular localization of the MART-1/Melan-A antigen. These methods utilize fluorescently labeled antibodies that specifically bind to the target antigen, allowing for high-resolution imaging within fixed cells or tissue sections.

Studies employing these techniques have revealed that MART-1/Melan-A has a distinct subcellular distribution. nih.gov Immunofluorescence analysis indicates that MART-1/Melan-A is predominantly found in the Golgi apparatus area and only partially co-localizes with typical melanosomal proteins. nih.gov This localization is crucial for understanding its role in the biogenesis of melanosomes.

Quantitative immunoelectron microscopy further refines these observations, showing that the highest concentration of MART-1/Melan-A is within the trans-Golgi network. nih.gov Significant amounts of the protein are also detected in small vesicles and tubules dispersed throughout the cell, as well as on melanosomes, endosomes, the endoplasmic reticulum, the nuclear envelope, and the plasma membrane. nih.gov In early endosomes, which are precursors to melanosomes, MART-1 is enriched in specific membrane areas. nih.gov As melanosomes mature, the concentration of MART-1 decreases, and its location shifts from the limiting membrane to the internal vesicle membranes. nih.gov This dynamic localization, coupled with its post-translational acylation, suggests a functional role for MART-1 in the early stages of melanosome formation. nih.gov

The process of immunofluorescence microscopy involves several key steps. Initially, tissue sections are prepared, often from formalin-fixed, paraffin-embedded (FFPE) samples. genomeme.ca A primary antibody, such as a mouse monoclonal antibody specific for MART-1/Melan-A, is applied to the tissue. genomeme.cabiosb.com This is followed by a secondary antibody that is conjugated to a fluorophore and specifically binds to the primary antibody. genomeme.ca The fluorophore, when excited by a specific wavelength of light from a microscope, emits light at a different wavelength, which is then detected to create an image of the antigen's location. genovis.com Confocal microscopy enhances this by using a pinhole to reject out-of-focus light, resulting in sharper images with higher spatial resolution. genovis.com

Table 1: Subcellular Localization of MART-1/Melan-A

Cellular Compartment Presence of MART-1/Melan-A Concentration Level
Golgi Apparatus (trans-Golgi Network) Yes Maximal
Small Vesicles and Tubules Yes High (Proportion)
Melanosomes (early and mature) Yes Substantial, decreases with maturation
Endosomes Yes Substantial
Endoplasmic Reticulum Yes Substantial
Nuclear Envelope Yes Substantial
Plasma Membrane Yes Substantial

Data sourced from quantitative immunoelectron microscopy studies. nih.gov

Pre-clinical Animal Models

Humanized Mouse Models for Human T-Cell Response Studies

Humanized mouse models are indispensable tools for studying human-specific immune responses in an in vivo setting. These models involve engrafting immunodeficient mice with human cells or tissues, creating a platform to investigate the development and function of the human immune system, including T-cell responses to tumor antigens like MART-1. frontiersin.orgnih.gov

The Thy/HSC engraftment model, also known as the BLT (Bone Marrow/Liver/Thymus) model, is a sophisticated humanized mouse model that supports the development of a multi-lineage human immune system, including T-cells, B-cells, and dendritic cells. frontiersin.org This is achieved by co-transplanting human fetal thymus and liver tissue along with autologous fetal liver-derived CD34+ hematopoietic stem cells (HSCs) into immunodeficient mice, such as NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice. frontiersin.orgoncotarget.comoncotarget.com

A key application of this model in MART-1 research is the generation of human T-cells with specificity for the MART-1 antigen. This can be accomplished by transducing the human CD34+ HSCs with a lentiviral vector that encodes a T-cell receptor (TCR) specific for an HLA-A*0201-restricted MART-1 epitope. frontiersin.orgoncotarget.comoncotarget.com The developing human T-cells in the human thymic graft undergo selection and maturation, leading to a population of MART-1-specific T-cells, predominantly with a CD8+ phenotype. oncotarget.comoncotarget.com These T-cells are educated in the context of human HLA molecules present in the thymic tissue, ensuring proper antigen recognition. researchgate.net

Studies using this model have demonstrated that the generated MART-1-specific T-cells are functional. They can mount antigen-specific responses in vivo, characterized by proliferation, phenotypic changes, and the production of cytokines like IFN-γ following immunization with the MART-1 peptide. oncotarget.comoncotarget.com Furthermore, these T-cells are capable of killing melanoma cells in a manner that is dependent on both the correct HLA and the presence of the antigen. oncotarget.comoncotarget.com This model has also been used to investigate strategies to enhance the anti-tumor effects of adoptive T-cell therapy, such as the co-administration of human IL-15. frontiersin.org

Table 2: Characteristics of MART-1 Specific T-Cells from Thy/HSC Models

Characteristic Finding Reference
T-Cell Development Efficient development of MART-1-TCR+ human T-cells. oncotarget.comoncotarget.com
Predominant Phenotype CD8+ oncotarget.comoncotarget.com
In Vivo Function Proliferation, phenotypic conversion, and IFN-γ production upon antigen stimulation. oncotarget.comoncotarget.com
Cytotoxicity Efficient killing of melanoma cells in an HLA/antigen-dependent manner. oncotarget.comoncotarget.com

The PBMC engraftment model offers a more rapid method for creating a humanized mouse. This involves the intravenous or intraperitoneal injection of human peripheral blood mononuclear cells (PBMCs) into immunodeficient mice. nih.govfrontiersin.org This approach leads to the quick establishment of a mature human T-cell population in the recipient mouse. frontiersin.org

These models have been utilized to assess immune responses to MART-1. For instance, they have been employed to test the efficacy of dendritic cell (DC)-based vaccines designed to elicit MART-1-specific immune responses. frontiersin.org However, a significant limitation of the PBMC model is the potential for the development of xenogeneic graft-versus-host disease (GvHD), where the engrafted human T-cells attack the mouse tissues. frontiersin.orgfrontiersin.org This can limit the duration of long-term studies. frontiersin.org

Despite this challenge, the PBMC model is valuable for short-term studies and for evaluating therapies in the context of a mature human immune system. frontiersin.orgfrontiersin.org Researchers can engraft PBMCs from specific donors, including patients, to study autologous immune responses to tumors. researchgate.net

Thy/HSC (Thymus/Hematopoietic Stem Cell) Engraftment Models

Syngeneic Mouse Models for Tumor Immunotherapy Research

Syngeneic mouse models utilize immunocompetent mice and transplantable tumor cell lines derived from the same inbred mouse strain. mdpi.comcriver.com This ensures that the tumor is not rejected as a foreign graft, allowing for the study of tumor-immune interactions in the presence of a complete and functional murine immune system. criver.com

These models are fundamental in preclinical cancer immunotherapy research, including the evaluation of therapies targeting checkpoint inhibitors like anti-CTLA-4 and anti-PD-1. mdpi.combmj.com While these models use mouse immune systems and tumors, they can be engineered to express human antigens, such as MART-1, to study specific immunotherapies. For example, mouse tumor cell lines can be genetically modified to express human MART-1, and the mice can be used to test vaccines or adoptive cell therapies directed against this antigen.

A primary advantage of syngeneic models is their ability to recapitulate the complex tumor microenvironment (TME) and the dynamic interplay between the tumor and the host immune system. nih.gov However, it is important to recognize that the rapid growth of transplanted tumors in these models may not fully mimic the chronic inflammatory state of human cancers. mdpi.comaacrjournals.org Nevertheless, they provide a crucial platform for investigating the mechanisms of action of various immunotherapeutic agents and for identifying potential combination therapies. bmj.comaacrjournals.org

Ex Vivo Expansion and Functional Characterization of Tumor-Infiltrating Lymphocytes (TILs)

The ex vivo expansion of tumor-infiltrating lymphocytes (TILs) is a cornerstone of adoptive cell therapy (ACT) for melanoma. This process involves isolating T-cells that have naturally infiltrated a patient's tumor, expanding them to large numbers in the laboratory, and then re-infusing them into the patient. nih.gov

The process typically begins with the surgical resection of a tumor metastasis. The tumor tissue is fragmented and cultured in the presence of high-dose interleukin-2 (B1167480) (IL-2) to promote the growth of TILs out of the fragments. nih.govplos.org This initial phase is followed by a rapid expansion protocol (REP), where the TILs are co-cultured with feeder cells (irradiated allogeneic PBMCs), a T-cell mitogen like anti-CD3 antibody (OKT-3), and IL-2, leading to a massive increase in cell number. nih.govaai.org

Characterization of these expanded TILs is critical. Flow cytometry is used to determine their phenotype, often revealing a predominance of CD8+ T-cells with an effector memory phenotype. nih.govplos.org The functional capacity of the TILs is assessed through various assays. IFN-γ release assays, such as ELISPOT, are used to measure the specific recognition of tumor cells or tumor-associated antigen peptides, including those derived from MART-1. nih.govresearchgate.net Cytotoxicity assays, like chromium-51 release assays, are performed to evaluate the ability of the TILs to kill autologous tumor cells. nih.govplos.orgnih.gov

Studies have shown that TIL cultures from different patients, and even from different fragments of the same tumor, can exhibit significant heterogeneity in their reactivity to specific antigens like MART-1. frontiersin.orgnih.gov For instance, the frequency of MART-1-specific T-cells can vary widely among TIL preparations. nih.gov Research has also focused on optimizing the expansion process to improve the quality of the final TIL product, for example, by exploring the use of alternative cytokines like IL-15 and IL-21 to better preserve T-cell function and persistence. aai.org

Table 3: Functional Assays for Characterizing MART-1 Specific TILs

Assay Type Purpose Finding Reference
Flow Cytometry Phenotypic analysis (e.g., CD8, CD28, CD45RA, CCR7) Expanded TILs are often CD8+ effector memory cells; CD28 expression can be lost post-REP. nih.govaai.org
IFN-γ ELISPOT/Intracellular Staining Detect antigen-specific T-cell activation Sustained functionality and specific recognition of MART-1 peptides after expansion. nih.govresearchgate.net
Cytotoxicity Assay (e.g., 51Cr release) Measure lytic activity against target cells TILs demonstrate specific killing of autologous tumor and MART-1 peptide-pulsed target cells. plos.orgnih.gov

Table 4: List of Compounds

Compound Name
MART-1(1-20)
MART-1
Melan-A
Interleukin-2 (IL-2)
Interleukin-15 (IL-15)
Interleukin-21 (IL-21)
Anti-CD3 (OKT-3)
Anti-CTLA-4
Anti-PD-1
IFN-γ
Chromium-51

Evaluation of Antigen-Specific Immune Responses In Vivo (e.g., T-cell expansion, cytokine production)

The in vivo assessment of antigen-specific immune responses is crucial for determining the efficacy of immunotherapeutic strategies targeting the melanoma-associated antigen MART-1. Methodologies focus on quantifying the expansion of T-cells that recognize the MART-1(1-20) peptide and measuring the production of cytokines, which are key signaling molecules in the immune response.

T-cell Expansion

The expansion of MART-1-specific T-cells in vivo is a primary indicator of a successful immune response. Various studies have employed different techniques to monitor this expansion in both preclinical models and clinical trials.

In clinical trials involving patients with metastatic melanoma, the adoptive transfer of T-cells genetically engineered to express a MART-1-specific T-cell receptor (TCR) has shown evidence of in vivo expansion. aacrjournals.org Following the infusion of these modified T-cells, peripheral blood analysis revealed a peak in MART-1-specific T-cells within two weeks, indicating rapid proliferation. aacrjournals.org The persistence of these T-cells in the bloodstream was found to be higher when fresh, non-cryopreserved cells were used. aacrjournals.org Further research has corroborated the persistence of adoptively transferred MART-1 reactive T-cell clones, with some studies showing that these clones can constitute over 50% of the circulating T-cells for extended periods. nih.gov

The frequency of MART-1 antigen-specific T-cells in the peripheral blood has been observed to increase following immunization with dendritic cells (DCs) pulsed with a MART-1 epitope. aacrjournals.org Techniques such as IFN-γ ELISPOT and MHC class I tetramer assays are commonly used to assess this increase. aacrjournals.org Studies have also utilized artificial antigen-presenting cells (aAPCs) to expand MART-1 specific cytotoxic T-lymphocytes (CTLs) ex vivo before transfer. In vivo, these aAPC-expanded CTLs demonstrated antigen-dependent survival and persistence. nih.gov

The table below summarizes findings from various studies on in vivo T-cell expansion in response to MART-1 targeted therapies.

Therapeutic Approach Experimental Model Key Findings on T-cell Expansion Reference
Adoptive cell transfer of MART-1 TCR transgenic lymphocytesHuman (Metastatic Melanoma)Rapid in vivo expansion of MART-1-specific T-cells, peaking within 2 weeks post-transfer. Higher persistence with fresh vs. cryopreserved cells. aacrjournals.org
Adoptive cell transfer of MART-1 reactive T-cell clonesHuman (Metastatic Melanoma)Persistent clonal repopulation of MART-1-reactive T-cells, in some cases representing over 50% of peripheral T-cells for more than 4 months. nih.gov
Dendritic cells pulsed with MART-1 epitopeHuman (Stage III-IV Melanoma)Increased frequency of circulating MART-1 antigen-specific T-cells as assessed by ELISPOT and MHC class I tetramer assays. aacrjournals.org
aAPC-expanded MART-1 specific CTLsSCID Mice with Human MelanomaIn vivo survival and persistence of transferred CTLs were antigen-dependent. nih.gov

Cytokine Production

Cytokine production is another critical parameter for evaluating the functional capacity of MART-1-specific T-cells. Cytokines such as interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α) are indicative of a potent anti-tumor T-cell response.

In vitro studies have demonstrated that MART-1 specific CTLs, upon encountering tumor cells expressing the MART-1 antigen, produce significant amounts of both Tc1 and Tc2 effector cytokines, including IFN-γ, IL-2, IL-4, and IL-5. nih.gov The production of IFN-γ and TNF-α by MART-1 specific T-cells has been shown to be a key indicator of their anti-tumor activity. biorxiv.org

In vivo, the analysis of cytokine production can be more complex. One study noted that while immunization with MART-1 peptide-pulsed DCs led to an increase in circulating IFN-γ-producing, antigen-specific T-cells, the frequency of these cells did not directly correlate with the clinical outcome. aacrjournals.org However, in a patient who showed a complete response, a broadening of the immune response to other melanoma antigens was observed, which was associated with the secretion of IFN-γ and GM-CSF by some peptide-specific cells, while others secreted only IL-2. aacrjournals.org

Chronically stimulated MART-1 TCR T-cells have been observed to have impaired cytokine secretion, including lower levels of IFN-γ and TNF-α upon engagement with target cells. biorxiv.org This highlights the importance of the T-cell differentiation state in determining its functional capacity in vivo.

The following table details research findings on cytokine production by MART-1 specific T-cells.

Experimental Condition T-cell Type Key Cytokines Produced Observations Reference
Co-culture with MART-1 expressing tumor cellsaAPC-expanded MART-1 specific CTLsIFN-γ, IL-2, IL-4, IL-5, TNF-α, IL-10Potent anti-tumor effector functions in vitro. nih.gov nih.gov
Immunization with MART-1 peptide-pulsed DCsPeripheral blood T-cellsIFN-γ, GM-CSF, IL-2Increased frequency of IFN-γ producing cells post-immunization. In a complete responder, a mix of cytokine profiles was observed. aacrjournals.org aacrjournals.org
Chronic antigen stimulationMART-1 TCR T-cellsIFN-γ, TNF-αChronically stimulated T-cells showed impaired secretion of IFN-γ and TNF-α. biorxiv.org biorxiv.org
Retrovirally transduced PBL culturesCD8+ and CD4+ clonesIFN-γSpecific IFN-γ secretion in response to MART-1 peptide-pulsed T2 cells and HLA-A2+ melanoma lines. aai.org aai.org

Pre Clinical Therapeutic Strategies and Immunomodulation Concepts Targeting Mart 1 1 20

Peptide Vaccine Design Principles for MART-1(1-20) Immunization

The design of effective peptide vaccines targeting MART-1(1-20) involves several critical considerations aimed at maximizing the immune response against the tumor antigen. These principles focus on the selection of appropriate adjuvants and delivery systems, as well as strategies to enhance the inherent immunogenicity of the peptide itself.

Adjuvant Selection and Delivery Systems (e.g., nanoparticles, BCG hydrogel)

Adjuvants are crucial components of peptide vaccines as they help to stimulate and amplify the immune response. frontiersin.orgthno.org For MART-1 peptide vaccines, various adjuvants have been explored. Toll-like receptor (TLR) agonists, such as CpG oligodeoxynucleotides (TLR9 agonist) and glucopyranosyl lipid A (GLA), a TLR4 agonist, have shown promise in enhancing the immunogenicity of MART-1 peptides. nih.govtandfonline.comnih.gov For instance, combining a MART-1 peptide with a TLR9 agonist (PF-3512676) and GM-CSF has been shown to be safe and immunogenic. nih.gov Another study utilized GLA in a stable oil-in-water emulsion (GLA-SE) with a MART-1 peptide, which was well-tolerated and resulted in an increase in MART-1-specific T cells. tandfonline.com Water-in-oil emulsions like Montanide ISA-51 also serve as adjuvants by creating a depot at the injection site, leading to a gradual release of the antigen and inducing inflammation, which can promote both CD4+ and CD8+ T cell responses. frontiersin.org

Delivery systems are equally important for protecting the peptide from degradation and ensuring its efficient delivery to antigen-presenting cells (APCs). nih.gov Nanoparticles, such as those made from the biodegradable polymer poly(lactic-co-glycolic acid) (PLGA), have been investigated as carriers for MART-1 peptides. dovepress.com These nanoparticles can be engineered to carry a high density of the peptide and can be targeted to specific immune cells. dovepress.com Liposomes and gold nanoparticles are other delivery vehicles that have demonstrated the ability to protect peptides and enhance their presentation by APCs in preclinical studies. nih.gov Recently, lipopeptide hydrogels (LPHs) have emerged as a promising dual-action system, serving as both a depot for sustained release of the peptide and as an adjuvant to boost the immune response. news-medical.net

Delivery System/AdjuvantDescriptionKey Findings in MART-1 or other Peptide Vaccine Studies
TLR Agonists (e.g., CpG, GLA) Molecules that activate Toll-like receptors on immune cells, leading to enhanced immune responses. nih.govtandfonline.comCombination of a TLR9 agonist and GM-CSF with MART-1 peptides was safe and immunogenic. nih.gov GLA in an oil-in-water emulsion with a MART-1 peptide increased MART-1-specific T cells. tandfonline.com
Montanide ISA-51 A water-in-oil emulsion that creates an antigen depot, leading to slow release and enhanced immune stimulation. frontiersin.orgShown to induce both CD4+ and CD8+ T cell responses when used with long peptides in a clinical trial. frontiersin.org
PLGA Nanoparticles Biodegradable polymer nanoparticles that can encapsulate and deliver peptides to APCs. dovepress.comCan be targeted to dendritic cells and enhance cross-presentation of the encapsulated peptide. dovepress.com
Lipopeptide Hydrogels (LPHs) A newer class of materials that provide sustained peptide release and have inherent adjuvant properties. news-medical.netDemonstrated sustained release of a cancer-targeting peptide and enhanced uptake by immune cells in preclinical models. news-medical.net

Strategies for Enhancing Peptide Immunogenicity

The inherent ability of a peptide to elicit an immune response, its immunogenicity, can be low, particularly for self-antigens like MART-1. nih.gov Several strategies are employed to overcome this limitation. One approach is to modify the amino acid sequence of the peptide to create an "altered peptide ligand" (APL). These modifications can improve the peptide's binding affinity to Major Histocompatibility Complex (MHC) molecules or enhance its recognition by T-cell receptors (TCRs). nih.govaacrjournals.org For the HLA-A0201-restricted MART-1(26-35) epitope, which has a naturally low affinity for HLA-A0201, synthetic amino acid substitutions have been shown to increase its HLA affinity by two orders of magnitude. nih.gov

Another strategy is to link the peptide antigen to cell-penetrating peptides (CPPs). CPPs are short, cationic, and amphiphilic sequences that facilitate the intracellular delivery of their cargo. pnas.org Conjugating MART-1 peptides to CPPs can enhance their uptake by APCs, improve their stability, and lead to greater accumulation in the lymph nodes, ultimately boosting T-cell priming. pnas.org Combining peptide vaccines with other immunotherapies, such as immune checkpoint inhibitors (e.g., anti-PD-1 antibodies), is another powerful approach to enhance their efficacy by counteracting the immunosuppressive tumor microenvironment. nih.govmdpi.com

Dendritic Cell (DC)-Based Immunotherapy Concepts

Dendritic cells (DCs) are the most potent antigen-presenting cells and play a central role in initiating T-cell-mediated immunity. mdpi.compnas.org DC-based immunotherapies for melanoma often involve loading DCs with MART-1 antigens to activate a robust anti-tumor T-cell response. mdpi.comamegroups.org

Antigen Loading Strategies for DCs (e.g., peptide pulsing, irradiated tumor cells)

Several methods have been developed to load DCs with tumor antigens. A common and straightforward technique is "peptide pulsing," where DCs are incubated with synthetic MART-1 peptides. mdpi.comnih.gov This allows the peptides to bind to MHC molecules on the DC surface for presentation to T-cells. mdpi.com Clinical trials have explored the use of DCs pulsed with MART-1 peptides, sometimes in combination with other melanoma antigens like gp100 and tyrosinase. nih.govmdpi.com

Other loading strategies aim to present a broader range of tumor antigens. These include co-culturing DCs with irradiated tumor cells or pulsing them with tumor cell lysates. nih.govnih.gov This allows the DCs to process and present a variety of antigens from the tumor cells, potentially inducing a more comprehensive immune response. nih.gov A more advanced approach involves genetically engineering DCs to express the full-length MART-1 antigen using viral vectors, such as adenoviruses. nih.gov This method ensures continuous synthesis and presentation of the antigen, potentially leading to stronger and more diverse T-cell activation. nih.gov Another genetic approach is the electroporation of DCs with mRNA encoding the antigen, which can be combined with mRNA for molecules that promote DC maturation. aacrjournals.org

Antigen Loading StrategyDescriptionAdvantages
Peptide Pulsing Incubating DCs with synthetic peptides. mdpi.comnih.govSimple, well-defined antigen.
Irradiated Tumor Cells/Lysates Exposing DCs to whole tumor cells (that can't replicate) or their contents. nih.govnih.govPresents a broad repertoire of tumor antigens.
Viral Vector Transduction Using a virus to insert the gene for the antigen into the DC's DNA. nih.govContinuous antigen synthesis and presentation.
mRNA Electroporation Introducing mRNA encoding the antigen into DCs. aacrjournals.orgCan combine antigen loading with DC maturation signals. aacrjournals.org

DC Maturation and Activation for Optimal T-Cell Priming

For DCs to effectively prime T-cells, they must undergo a process of maturation. nih.govplos.org Immature DCs are adept at capturing antigens but are poor at activating T-cells. pnas.org Maturation is triggered by inflammatory signals or microbial products, leading to the upregulation of co-stimulatory molecules (like CD80 and CD86) and the production of cytokines (such as IL-12) that are essential for T-cell activation and differentiation. nih.govplos.org

In DC-based vaccine preparation, maturation is often induced ex vivo by treating the DCs with a "cocktail" of cytokines (e.g., TNF-α, IL-1β, IL-6) and other inflammatory agents. pnas.orgnih.gov TLR agonists, such as lipopolysaccharide (LPS, a TLR4 ligand) and R848 (a TLR7/8 ligand), are also potent inducers of DC maturation. nih.gov Studies have shown that maturing DCs with a combination of TLR4 and TLR7/8 ligands can induce a strong production of IL-12 and enhance the priming of CD8+ T-cells that retain characteristics of memory T-cells. nih.govashpublications.org The state of DC maturation is critical, as a heterogeneous population of both fully mature and less mature DCs may be required to efficiently prime CD8+ T cells with memory potential. nih.govashpublications.org

Targeting DCs via Specific Receptors (e.g., DEC-205, DCIR)

A more refined strategy for DC-based immunotherapy involves targeting antigens directly to specific receptors on the DC surface in vivo. mdpi.comnih.gov This can be achieved by conjugating the MART-1 antigen to antibodies that bind to endocytic receptors expressed on DCs, such as DEC-205 and the DC-inhibitory receptor (DCIR). dovepress.comnih.gov

Targeting antigens to DEC-205 has been shown to significantly enhance their internalization and cross-presentation by DCs compared to non-targeted delivery. dovepress.com In one study, PLGA nanoparticles coated with anti-DEC-205 antibodies and encapsulating a MART-1 peptide were efficiently taken up by human DCs, leading to enhanced cross-presentation. dovepress.com Similarly, delivering the MART-1 protein via an anti-DCIR antibody conjugate induced primary CD8+ T-cell responses. nih.gov The choice of receptor can influence the type of immune response generated. For example, targeting antigens to LOX-1 has been associated with a greater induction of IFN-γ-producing CD4+ T-cells, while targeting DC-ASGPR favored the generation of suppressive, IL-10-producing CD4+ T-cells. rupress.org This highlights the potential to tailor the immune response by selecting the appropriate DC target receptor. nih.govrupress.org

Adoptive T-Cell Therapy (ACT) Concepts Targeting MART-1(1-20)

Generation of MART-1(1-20)-Specific TCR-Engineered T Cells

A cornerstone of ACT for melanoma involves the genetic modification of T cells to express a T-cell receptor (TCR) that specifically recognizes a MART-1-derived peptide presented by Human Leukocyte Antigen (HLA) molecules on tumor cells. nih.govresearchgate.net The process begins with the isolation of peripheral blood T cells from a patient. nih.gov These T cells are then engineered, typically using retroviral vectors, to express a new TCR that targets a specific MART-1 epitope. frontiersin.orgnih.gov

Several MART-1-specific TCRs have been developed and investigated in preclinical and clinical settings. Early trials utilized the DMF4 TCR, which was derived from a patient who had a near-complete response to tumor-infiltrating lymphocyte (TIL) therapy. nih.gov Subsequently, a higher-affinity TCR, DMF5, was developed from the same patient. nih.gov Another high-affinity TCR, the 1D3HMCys TCR, was derived from a melanoma patient vaccinated with the MART-1(26-35) peptide. nih.gov To improve the expression and function of these transgenic TCRs, various modifications have been introduced. These include replacing human constant domains with murine counterparts and adding an extra cysteine pair to promote proper pairing of the engineered TCR chains and minimize the formation of mixed dimers with endogenous TCRs. nih.gov

Humanized mouse models have also been instrumental in the preclinical development of MART-1-specific T cells. oncotarget.com In these models, human hematopoietic stem cells transduced with a MART-1-specific TCR gene are transplanted into immunodeficient mice, leading to the development of a human immune system, including functional, MART-1-specific CD8+ T cells. researchgate.netoncotarget.com These T cells have been shown to mediate robust, specific killing of melanoma cells in vitro and in vivo. researchgate.netoncotarget.com

Table 1: Examples of TCRs Used in Engineering MART-1 Specific T Cells

TCR Name Origin Key Characteristics
DMF4 Derived from a patient with a near-complete response to TIL therapy. nih.gov One of the first TCRs used in MART-1 specific gene therapy. nih.gov
DMF5 Derived from the same patient as DMF4. nih.gov Exhibits higher affinity for the MART-1 antigen compared to DMF4. nih.gov
1D3HMCys Derived from a melanoma patient vaccinated with the MART-1(26-35) peptide. nih.gov High-affinity TCR, optimized with murine constant domains and an additional cysteine pair to enhance expression and function. nih.gov

Strategies for Enhancing T-Cell Persistence and Function in Pre-clinical Models

A critical challenge in ACT is ensuring the long-term survival and functionality of the transferred T cells. Preclinical research has identified several strategies to enhance the persistence and effector function of MART-1-specific T cells. One key approach focuses on the phenotype of the T cells used for therapy. nih.gov It has been shown that less differentiated T cells, such as central memory T cells, have better engraftment potential and can mediate longer-term immune responses. nih.gov

The culture conditions used to expand the engineered T cells play a crucial role in determining their differentiation state. Traditional methods often used anti-CD3 monoclonal antibodies and high doses of Interleukin-2 (B1167480) (IL-2), which tend to drive T cells towards a more differentiated effector phenotype. nih.gov More recent preclinical models have demonstrated that stimulating T cells through CD3/CD28 in the presence of cytokines like IL-7 and IL-15 promotes the generation of T cells with a less differentiated, central memory-like phenotype. nih.gov IL-7 and IL-15 are instrumental in the development and maintenance of central memory T cells. nih.gov

In addition to optimizing T-cell culture, other strategies are being explored. For instance, preclinical studies in humanized mice have shown that a short incubation of MART-1-specific T cells with rapamycin (B549165) can act synergistically with IL-15, leading to significantly improved tumor-free survival in recipients with metastatic melanoma. oncotarget.com Furthermore, the use of freshly manufactured, non-cryopreserved TCR transgenic T cells has been associated with higher persistence in the blood compared to cryopreserved cells. aacrjournals.org

Combination Immunotherapy Approaches (Pre-clinical Rationale)

To further amplify the anti-tumor effects of MART-1(1-20) targeted therapies, researchers are investigating various combination strategies in preclinical models. The rationale is to create a more favorable tumor microenvironment for T-cell function and to overcome tumor escape mechanisms.

Synergy with Cytokines (e.g., IL-2, IL-15)

Cytokines are key signaling molecules of the immune system, and their co-administration with ACT can significantly enhance T-cell responses. High-dose IL-2 has been a standard component of ACT regimens, as it promotes the proliferation and effector function of T cells. nih.govjci.org In preclinical models and early clinical trials, the adoptive transfer of MART-1-specific T cells has often been followed by the administration of high-dose IL-2 to support their in vivo expansion and anti-tumor activity. nih.govpnas.org

Interleukin-15 (IL-15) has also emerged as a potent cytokine for combination immunotherapy. mdpi.com Like IL-2, IL-15 supports the proliferation of T cells; however, it preferentially promotes the development and survival of central memory T cells and natural killer (NK) cells. mdpi.com Preclinical studies have shown that IL-15 treatment can significantly enhance the survival and anti-tumor effects of adoptively transferred MART-1-TCR+ CD8+ T cells in melanoma-bearing mice. researchgate.netoncotarget.com The combination of IL-15 with other agents is also being explored, with preclinical data suggesting that it can work synergistically with checkpoint inhibitors and agonistic antibodies to improve anti-tumor responses. nih.gov

Table 2: Preclinical Rationale for Cytokine Combination with MART-1 ACT

Cytokine Preclinical Rationale
Interleukin-2 (IL-2) Promotes the proliferation and effector function of adoptively transferred T cells, supporting their in vivo expansion. nih.govjci.org
Interleukin-15 (IL-15) Enhances the survival and anti-tumor effects of MART-1-specific CD8+ T cells, and preferentially supports the development of central memory T cells and NK cells. researchgate.netoncotarget.commdpi.com

Co-administration with Toll-like Receptor (TLR) Agonists

Toll-like receptors (TLRs) are a class of proteins that play a crucial role in the innate immune system by recognizing pathogen-associated molecular patterns. The activation of TLRs can lead to the maturation of antigen-presenting cells (APCs) and the production of inflammatory cytokines, thereby bridging innate and adaptive immunity. bmj.com Preclinical studies have explored the use of TLR agonists as adjuvants to enhance the efficacy of cancer vaccines and immunotherapies.

In the context of MART-1, combining a peptide vaccine with a TLR9 agonist, CpG ODN 7909, was shown to increase the number of MART-1-specific T cells by more than tenfold compared to the vaccine alone. nih.gov This suggests that TLR agonists can significantly boost the generation of tumor-antigen specific T cells. Other TLR agonists, such as those targeting TLR2, TLR3, TLR7, and TLR8, have also shown potent anti-tumor effects in preclinical models by enhancing both innate and adaptive immunity. bmj.comfrontiersin.org The co-administration of TLR agonists with other immunotherapies, such as checkpoint inhibitors, has demonstrated synergistic effects, leading to enhanced tumor regression. acs.orgtandfonline.com

Modulating Anti-Apoptotic Pathways in Target Cells

A major mechanism by which T cells kill tumor cells is through the induction of apoptosis, or programmed cell death. nih.gov However, cancer cells often develop resistance to apoptosis, which can limit the effectiveness of immunotherapies. nih.gov Therefore, strategies to modulate anti-apoptotic pathways in melanoma cells are being investigated to sensitize them to T-cell mediated killing.

The Bcl-2 family of proteins are key regulators of apoptosis, and many cancers, including melanoma, overexpress anti-apoptotic Bcl-2 proteins. nih.gov Preclinical studies have shown that inhibiting these anti-apoptotic proteins can sensitize cancer cells to apoptosis induced by various stimuli, including T-cell mediated killing. nih.gov Another approach involves the use of signal pathway inhibitors. For example, inhibitors of the MEK/ERK pathway, which is often constitutively active in melanoma, can sensitize melanoma cells to apoptosis. nih.gov The combination of immunotherapy with agents that target these anti-apoptotic mechanisms offers a promising strategy that warrants further evaluation. nih.gov

Integration with Immune Checkpoint Modulation (Mechanistic Basis)

The combination of targeting the melanoma-associated antigen MART-1 (also known as Melan-A) with immune checkpoint inhibitors (ICIs) is a promising strategy in preclinical research. nih.govaacrjournals.org The fundamental principle behind this approach is to concurrently enhance the recognition of tumor cells by the immune system and dismantle the tumor's defenses against immune attack. nih.govaacrjournals.org

Adoptive cell therapy (ACT) utilizing T cells engineered to express a T-cell receptor (TCR) specific for MART-1 aims to directly increase the number of tumor-reactive T cells. aacrjournals.orgcreative-biolabs.comascopubs.org However, the tumor microenvironment (TME) is often highly immunosuppressive, characterized by the expression of checkpoint proteins like Programmed Death-Ligand 1 (PD-L1) on cancer cells and immune cells. nih.govmdpi.com These ligands bind to their respective receptors, such as Programmed Death-1 (PD-1) and Cytotoxic T-Lymphocyte-Associated protein 4 (CTLA-4), on activated T cells, leading to T-cell exhaustion and anergy, a state of functional unresponsiveness. nih.govnih.govnih.gov

Preclinical studies have shown that combining MART-1-specific T-cell therapies with ICIs can lead to synergistic effects. nih.govaacrjournals.org ICIs, such as anti-PD-1 or anti-CTLA-4 antibodies, block these inhibitory signals, thereby "releasing the brakes" on the immune system. mdpi.comscientificarchives.com This allows the adoptively transferred MART-1-specific T cells to maintain their effector functions, such as proliferation and cytokine production, within the TME. ascopubs.orgnih.gov

Furthermore, the activity of MART-1-specific T cells can induce an inflammatory response within the tumor, leading to the upregulation of PD-L1 on tumor cells as a mechanism of adaptive resistance. nih.gov This makes the concurrent administration of PD-1/PD-L1 blockade even more critical to prevent the immediate shutdown of the anti-tumor immune response. A study combining CTLA-4 inhibition with the infusion of MART-1-specific T cells in patients with advanced melanoma demonstrated clinical responses associated with the detection of long-lived memory T cells. aacrjournals.org

In essence, the mechanistic basis for integrating MART-1 targeted therapies with immune checkpoint modulation rests on a two-pronged attack: augmenting the specific anti-tumor T-cell response while simultaneously disabling the tumor's primary mechanism of immune evasion. nih.govaacrjournals.org This combination aims to create a more permissive TME for the destruction of melanoma cells.

Therapeutic Strategy Mechanism of Action Preclinical Findings References
MART-1 TCR-T cells + Anti-PD-1/PD-L1 TCR-T cells target and kill melanoma cells expressing MART-1. Anti-PD-1/PD-L1 antibodies block the inhibitory PD-1/PD-L1 pathway, preventing T-cell exhaustion.Synergistic slowing of tumor growth, increased number and activity of tumor-infiltrating lymphocytes (TILs), and prolonged survival in mouse models. nih.gov nih.gov, nih.gov, ascopubs.org
MART-1 TCR-T cells + Anti-CTLA-4 TCR-T cells provide tumor specificity. Anti-CTLA-4 antibodies block an early checkpoint in T-cell activation, promoting a broader and more sustained anti-tumor response.Clinical responses observed in melanoma patients, associated with epitope spreading and the development of long-lived memory T cells. aacrjournals.org aacrjournals.org, nih.gov
MART-1 peptide vaccine + Anti-PD-1 Vaccine boosts the endogenous T-cell response against MART-1. Anti-PD-1 therapy sustains the activity of these newly activated T cells.Combination therapy can modulate DC maturation, promote cancer immunogenicity, and increase tumor antigen presentation. amegroups.org criver.com, amegroups.org

Strategies to Overcome Tumor Immune Evasion in Pre-clinical Models

Manipulating Antigen Processing and Presentation Machinery

A significant mechanism of tumor immune evasion is the downregulation or loss of Major Histocompatibility Complex (MHC) class I molecules and other components of the antigen processing and presentation machinery (APM). mdpi.comamegroups.org This prevents the display of tumor-associated antigens like MART-1 on the cell surface, rendering the cancer cells "invisible" to cytotoxic T lymphocytes (CTLs). mdpi.comamegroups.org Preclinical research is exploring several strategies to counteract this.

One approach involves the use of epigenetic modifying agents. For instance, DNA methyltransferase inhibitors like 5-aza-2'-deoxycytidine have been shown to upregulate the expression of HLA class I antigens on melanoma cells. aacrjournals.org This increased expression can enhance the recognition and lysis of tumor cells by antigen-specific CTLs, even without altering the expression of the MART-1 antigen itself. aacrjournals.org

Another strategy focuses on modulating the expression of key proteins involved in the APM. For example, the inhibition of Hsp90 has been shown to increase the expression of Melan-A/MART-1, as well as MHC Class I, leading to improved recognition of tumor cells by MART-1-specific T cells. researchgate.netresearchgate.net Similarly, the inhibition of the endoplasmic reticulum aminopeptidase (B13392206) associated with antigen processing (ERAAP or ERAP1) can enhance the presentation of the MART-126-35 epitope in human melanoma cells. frontiersin.org

Furthermore, certain cytokines, such as Interferon-gamma (IFN-γ), are known to be potent inducers of MHC class I expression. researchgate.net Therapeutic strategies that increase the local concentration of IFN-γ within the tumor microenvironment could therefore enhance antigen presentation. Some preclinical studies have explored the use of oncolytic viruses engineered to produce IFN-γ or the adoptive transfer of T cells that secrete this cytokine.

Strategy Mechanism Key Findings in Preclinical Models References
Epigenetic Modulation (e.g., 5-aza-2'-deoxycytidine) Upregulates expression of HLA class I antigens.Increased susceptibility of melanoma cells to lysis by gp100-specific CTLs. aacrjournals.org aacrjournals.org
Hsp90 Inhibition Increases expression of MART-1 and MHC Class I.Improved recognition of tumor cells by MART-1-specific T cells. researchgate.netresearchgate.net researchgate.net, researchgate.net
ERAP1 Inhibition Enhances presentation of specific MART-1 epitopes.Increased IFN-γ release by MART-126-35-specific CD8+ T cells. frontiersin.org frontiersin.org
IFN-γ Treatment Induces expression of MHC class I and APM components.Upregulates HLA-I expression in melanoma cell lines. researchgate.net researchgate.net

Reversing T-Cell Anergy and Exhaustion

Even when MART-1 is properly presented, T cells targeting it can become functionally impaired through processes known as anergy and exhaustion. nih.govnih.gov This is a major hurdle for adoptive cell therapies and vaccine strategies. T-cell exhaustion is characterized by the progressive loss of effector functions and is often associated with the sustained expression of multiple inhibitory receptors, including PD-1, CTLA-4, TIM-3, and LAG-3. nih.govnih.gov

The primary strategy to reverse T-cell exhaustion is the use of immune checkpoint inhibitors, as discussed previously. nih.govmdpi.com By blocking these inhibitory pathways, it is possible to restore the function of exhausted MART-1-specific T cells within the tumor. oncohemakey.com Preclinical models have demonstrated that anti-PD-1 therapy can enhance the proliferation and effector functions of exhausted T cells. oncohemakey.com

Another approach involves the use of immunostimulatory cytokines. For example, IL-15 has been shown to enhance the antitumor responses of adoptively transferred MART-1-TCR+CD8+ T cells in melanoma-bearing mice. oncotarget.com IL-15 promotes the survival and proliferation of memory T cells, which are more resistant to exhaustion.

Genetic modification of T cells is also being explored to make them more resistant to exhaustion. This can involve engineering T cells to secrete their own immunostimulatory cytokines or to express chimeric receptors that convert an inhibitory signal into an activating one. For instance, genetically modifying T cells to be resistant to the immunosuppressive cytokine TGF-β has shown promise in preclinical models. aacrjournals.org

Furthermore, targeting the metabolic pathways that contribute to T-cell dysfunction is an emerging area of research. The tumor microenvironment is often characterized by hypoxia and nutrient depletion, which can impair T-cell metabolism and function. Strategies to reprogram T-cell metabolism are being investigated to enhance their persistence and effector function in this hostile environment.

Strategy Mechanism Preclinical Findings References
Immune Checkpoint Blockade (e.g., Anti-PD-1, Anti-CTLA-4) Blocks inhibitory receptors on T cells, restoring their function.Reverses T-cell dysfunction and increases the cytolytic activity of CD8+ T cells in mouse tumor models. oncohemakey.com nih.gov, oncohemakey.com, mdpi.com
Immunostimulatory Cytokines (e.g., IL-15) Promotes the survival and proliferation of effector and memory T cells.Enhanced antitumor responses of adoptively transferred MART-1-TCR+CD8+ T cells in mice. oncotarget.com oncotarget.com
Genetic Modification of T cells Enhances T-cell function and resistance to immunosuppression.T cells engineered to be resistant to TGF-β showed safe expansion and clinical responses. aacrjournals.org aacrjournals.org

Research Challenges and Future Directions in Mart 1 1 20 Studies

Deeper Understanding of MART-1(1-20) Epitope Variants and their Immunogenicity

A primary challenge in the field is the incomplete understanding of MART-1 epitope variants and their impact on immunogenicity. While the immunodominant HLA-A*0201-restricted nonamer (AAGIGILTV) and decamer (EAAGIGILTV) epitopes within the MART-1(26-35) region are well-characterized, the broader MART-1(1-20) region also contains epitopes that can be recognized by CD4+ T cells. aai.org Research has identified CD4+ T cell responses against the Melan-A1–20 region in melanoma patients. aai.org However, the precise sequences of these epitopes and the extent of their natural processing and presentation on tumor cells require further elucidation.

Future research must focus on:

Comprehensive Epitope Mapping: Systematically identifying and characterizing all potential CD4+ and CD8+ T cell epitopes within the MART-1(1-20) sequence across a diverse range of HLA alleles.

Immunogenicity of Variants: Investigating how naturally occurring mutations or post-translational modifications within this region affect epitope binding to MHC molecules and recognition by T cell receptors (TCRs). Variations in epitope sequences can significantly alter immunogenicity. mdpi.com

Cross-Reactivity: Determining the extent of cross-reactivity of T cells specific for MART-1(1-20) epitopes with other self-antigens or pathogen-derived peptides, a phenomenon that can influence both anti-tumor efficacy and potential off-tumor toxicities.

Advanced Structural Insights into TCR-pMHC and Peptide-MHC Interactions

A fundamental understanding of the molecular interactions between the TCR, the peptide epitope, and the Major Histocompatibility Complex (MHC) is crucial for designing more effective immunotherapies. While crystal structures of TCRs recognizing the MART-1(26-35) epitopes have provided valuable information, detailed structural data for epitopes within the MART-1(1-20) region are lacking. nih.govnih.gov

Future directions in this area include:

High-Resolution Crystallography: Determining the crystal structures of TCRs in complex with various MART-1(1-20) peptide-MHC (pMHC) combinations. This will reveal the precise molecular contacts and conformational changes that govern recognition. nih.gov

Computational Modeling: Utilizing advanced computational models, such as tFold-TCR, to predict the structure of TCR-pMHC complexes and analyze the binding dynamics. biorxiv.orgmdpi.com This can help in understanding the structural basis for the binding of different TCRs to MART-1 antigens. biorxiv.org

Dynamic Interactions: Moving beyond static structures to investigate the dynamic nature of TCR-pMHC interactions. Techniques like molecular dynamics simulations can provide insights into the flexibility and conformational changes that occur upon binding, which can influence TCR signaling and T cell activation. mdpi.com The interaction between the TCR and the pMHC is a dynamic process, with both the peptide and the TCR undergoing conformational changes. nih.govmdpi.com

Development of Next-Generation Pre-clinical Models for Immunotherapy

The translation of promising immunotherapies from the laboratory to the clinic is often hampered by the limitations of existing pre-clinical models. mdpi.comworldpreclinicaleurope.com Developing more sophisticated and predictive models is a critical research challenge.

Key areas for future development are:

Humanized Mouse Models: Improving humanized mouse models that possess a human immune system to better recapitulate the complexity of the human anti-tumor immune response. These models are invaluable for testing the efficacy and safety of MART-1 targeted therapies. nih.gov

Patient-Derived Xenografts (PDX) and Organoids: Expanding the use of PDX models, where patient tumor tissue is implanted into immunodeficient mice, and three-dimensional (3D) patient-derived organoid cultures. nih.gov When combined with the patient's own immune cells, these models can offer a more personalized assessment of immunotherapy response. nih.gov

Syngeneic Mouse Models: While useful, traditional syngeneic mouse models using cell lines like B16 melanoma have limitations in their fidelity to human disease. mdpi.com Efforts to genetically engineer mice to express human MART-1 and HLA molecules can create more relevant models for studying MART-1-specific immune responses.

Elucidating Mechanisms of Primary and Acquired Resistance to MART-1-Targeting Therapies

A significant hurdle in cancer immunotherapy is the development of resistance, where tumors either fail to respond initially (primary resistance) or stop responding after a period of effectiveness (acquired resistance). nih.govescholarship.org Understanding the mechanisms driving resistance to MART-1-targeting therapies is paramount.

Research should be directed towards:

Antigen Loss and Dedifferentiation: Investigating the phenomenon of tumor cells downregulating or losing the expression of MART-1, thereby evading T cell recognition. nih.govescholarship.org This can occur through a process of dedifferentiation, where melanoma cells revert to a more primitive state and lose melanocytic antigens. nih.govnih.gov

Defective Antigen Presentation: Characterizing defects in the antigen processing and presentation machinery within tumor cells, which can prevent MART-1 epitopes from being displayed on the cell surface via MHC molecules. nih.gov

Activation of Survival Pathways: Elucidating how tumor cells activate anti-apoptotic and survival signaling pathways, such as the NF-κB pathway, to resist killing by MART-1-specific cytotoxic T lymphocytes (CTLs). nih.govaacrjournals.org

Harnessing Intratumoral Immune Responses and Microenvironment Dynamics

The tumor microenvironment (TME) is a complex and dynamic ecosystem of cancer cells, immune cells, stromal cells, and signaling molecules that can profoundly influence the success of immunotherapy. mdpi.comnih.gov Modulating the TME to favor a robust anti-tumor response is a key future direction.

Future research will likely focus on:

Intratumoral Immunotherapy: Developing and optimizing strategies for the direct delivery of immunomodulatory agents into the tumor. nih.govoncotarget.comalcimed.com This approach can concentrate the therapeutic effect at the tumor site, potentially increasing efficacy and reducing systemic toxicity. nih.govalcimed.com

Overcoming Immunosuppression: Identifying and targeting the various immunosuppressive cells and factors within the TME, such as regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), which can dampen the activity of MART-1-specific T cells. oncotarget.comelifesciences.org

In Situ Vaccination: Exploring "in situ vaccination" strategies where intratumoral therapies are used to induce the release of tumor antigens, including MART-1, and promote the recruitment and activation of antigen-presenting cells, effectively turning the tumor into its own vaccine. nih.govnih.gov

Rational Design of Multi-Epitope and Multi-Antigen Immunotherapy Strategies

Given the potential for antigen loss and immune escape, targeting a single epitope or antigen may be insufficient for durable tumor control. nih.gov A more robust approach involves the rational design of therapies that target multiple epitopes and/or multiple tumor-associated antigens.

Future strategies will involve:

Q & A

Q. What are the structural characteristics of MART-1(1-20) that influence its role in T-cell-mediated immune responses?

MART-1(1-20) is a peptide fragment derived from the Melanoma Antigen Recognized by T-cells 1 (MART-1/Melan-A) protein. Its hydrophobic transmembrane domain and specific amino acid sequence (e.g., residues critical for MHC-I binding) enable T-cell recognition. Structural analysis via X-ray crystallography or NMR can identify key residues involved in antigen presentation . Standard protocols include peptide synthesis validation using mass spectrometry and circular dichroism to confirm secondary structure .

Q. What are the standard experimental protocols for detecting MART-1(1-20) in melanoma cell lines?

Detection typically involves immunohistochemistry (IHC) using validated anti-MART-1 monoclonal antibodies (e.g., clone M2-7C10) or flow cytometry with fluorophore-conjugated probes. For reproducibility, ensure antibody validation via Western blotting against recombinant MART-1 controls . Tissue fixation methods (e.g., paraffin-embedding vs. frozen sections) may affect epitope accessibility, requiring optimization .

Q. How should MART-1(1-20) peptides be stored and handled to maintain stability in immunological assays?

Lyophilized MART-1(1-20) peptides should be reconstituted in sterile, endotoxin-free water or PBS, aliquoted, and stored at -20°C to prevent repeated freeze-thaw cycles. Stability testing via HPLC or MALDI-TOF after storage confirms peptide integrity. Avoid prolonged exposure to room temperature during experimental workflows .

Advanced Research Questions

Q. How can researchers design experiments to evaluate MART-1(1-20)'s efficiency in cross-presentation by dendritic cells?

Use a co-culture system combining melanoma cells expressing MART-1(1-20) with human dendritic cells (DCs). Measure antigen uptake via flow cytometry (e.g., fluorescently labeled peptides) and T-cell activation using IFN-γ ELISpot assays. Include controls with scrambled peptide sequences and MHC-I blocking antibodies to confirm specificity . Optimize DC maturation protocols (e.g., cytokine cocktails) to enhance antigen presentation .

Q. What methodologies resolve contradictory data on MART-1 expression levels across melanoma subtypes?

Contradictions may arise from tumor heterogeneity or assay sensitivity. Employ single-cell RNA sequencing to profile MART-1 expression at the cellular level. Validate findings with multiplex IHC (e.g., combining MART-1, S-100, and HMB-45 markers) to correlate protein expression with histological subtypes . Statistical tools like hierarchical clustering can identify expression patterns linked to clinical outcomes .

Q. How can the stability of MART-1(1-20) in serum-containing assays be optimized for adoptive T-cell therapy studies?

Pre-treat serum with protease inhibitors (e.g., aprotinin) to reduce peptide degradation. Use modified peptide analogs (e.g., D-amino acid substitutions) to enhance resistance to enzymatic cleavage. Monitor stability via tandem mass spectrometry over time and correlate with T-cell activation efficacy using cytotoxicity assays (e.g., calcein-AM release) .

Methodological Considerations

  • Reproducibility : Document peptide synthesis batches, antibody lot numbers, and cell line authentication details .
  • Data Analysis : Use tools like GraphPad Prism for nonlinear regression analysis of dose-response curves in T-cell activation assays .
  • Ethical Compliance : Ensure patient-derived samples comply with IRB protocols, especially for translational studies involving humanized mouse models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.